Fmoc-3-nitro-D-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426510 | |
| Record name | Fmoc-3-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-71-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-3-nitro-D-phenylalanine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3-nitro-D-phenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a nitrated D-amino acid into peptide sequences. This modification is of significant interest in drug discovery and development due to its potential to enhance peptide stability, modulate biological activity, and serve as a versatile precursor for further chemical modifications. This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed experimental protocol for its use in SPPS, and a generalized workflow for its incorporation into peptide chains.
Chemical Properties
This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and a nitro group at the meta position of the phenyl ring.[1] The Fmoc group provides a base-labile protecting strategy essential for stepwise peptide synthesis, while the nitro group offers unique electronic properties and a handle for further chemical transformations.[1]
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2] |
| Molecular Weight | 432.43 g/mol | [3] |
| CAS Number | 478183-71-0 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in DMF and DCM | [4] |
| Storage Conditions | 2-8 °C | [1] |
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a generalized procedure for the manual incorporation of this compound into a peptide chain using a standard Fmoc/tBu strategy on a Rink Amide resin. This method is applicable for the synthesis of C-terminally amidated peptides.
Materials
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent solution: 0.5 M O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in DMF
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or bubbler for agitation
Procedure
Step 1: Resin Swelling
-
Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.
Step 3: Coupling of this compound
-
In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HBTU in a minimal amount of DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution to activate it. Let the pre-activation proceed for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (5 times).
Step 4: Peptide Chain Elongation
-
Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the desired peptide sequence.
Step 5: Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform a final deprotection step as described in Step 2 to remove the N-terminal Fmoc group.
Step 6: Cleavage and Side-Chain Deprotection
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
Step 7: Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Workflow and Pathway Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.
Caption: Generalized workflow for the incorporation of this compound in SPPS.
Signaling Pathways
Currently, there is no specific signaling pathway known to be directly modulated by this compound itself. The biological activity of peptides containing this modified amino acid is sequence-dependent and would be the subject of specific research investigations. The introduction of 3-nitro-D-phenylalanine may influence peptide conformation, receptor binding affinity, and enzymatic stability, thereby indirectly affecting various signaling pathways. Its use in neuroscience research suggests a potential role in modulating peptidergic signaling in the nervous system.[1][5]
Conclusion
This compound is a valuable reagent for the synthesis of modified peptides. Its chemical properties are well-suited for standard Fmoc-based solid-phase peptide synthesis protocols. The presence of the nitro group opens avenues for creating peptides with enhanced biological properties and for further chemical derivatization, making it a versatile tool for researchers in chemistry, biology, and pharmacology. While specific quantitative data on reaction yields and detailed spectroscopic analysis for this particular derivative are not extensively documented in publicly available literature, the provided general protocols offer a solid foundation for its successful application in the laboratory.
References
An In-depth Technical Guide to the Structure and Conformation of Fmoc-3-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Fmoc-Nitrophenylalanine Derivatives
N-α-Fmoc-protected amino acids are fundamental to solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein chemistry. The fluorenylmethoxycarbonyl (Fmoc) group provides robust protection of the alpha-amino group, which can be selectively removed under mild basic conditions, typically with piperidine. This orthogonality allows for the stepwise elongation of peptide chains with high fidelity.[1]
The introduction of a nitro group onto the phenylalanine side chain, as in Fmoc-3-nitro-D-phenylalanine, imparts several advantageous properties:
-
Chemical Handle: The nitro group can be readily reduced to an amine, providing a site for further chemical derivatization, such as the attachment of fluorescent labels, cross-linkers, or other functional moieties.
-
Conformational Influence: The electronic and steric properties of the nitro group can influence the local conformation of the peptide backbone, potentially leading to more stable secondary structures.
-
Pharmacokinetic Modulation: The incorporation of non-canonical amino acids like 3-nitro-D-phenylalanine can enhance the metabolic stability of peptides by making them less susceptible to proteolytic degradation.
The use of the D-enantiomer is a common strategy in drug design to increase peptide stability and receptor affinity.
Synthesis and Purification
A generalized protocol for the preparation and purification of this compound is outlined below. This is a composite of standard procedures for the Fmoc protection of amino acids and should be optimized for specific laboratory conditions.
Experimental Protocol: Synthesis and Purification
Materials:
-
3-nitro-D-phenylalanine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane or Acetonitrile
-
Water
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 3-nitro-D-phenylalanine in a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu in dioxane or acetonitrile to the amino acid solution while stirring vigorously at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexane to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural and Conformational Analysis
The precise three-dimensional structure and conformational preferences of this compound are critical for understanding its influence on peptide structure and function. The primary techniques for this analysis are single-crystal X-ray diffraction and NMR spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the solid-state structure of a molecule, including bond lengths, bond angles, and torsion angles.
-
Crystallization:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with water or hexane).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of suitable quality for X-ray diffraction.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.[2]
-
The following table serves as a template for presenting the crystallographic data for this compound.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₂₄H₂₀N₂O₆ |
| Formula Weight | 432.43 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁ |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Data Collection | |
| Radiation (Å) | e.g., Mo Kα (λ = 0.71073) |
| Temperature (K) | e.g., 100 |
| Refinement | |
| R-factor (%) | To be determined |
| Goodness-of-fit | To be determined |
NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. A combination of 1D and 2D NMR experiments can provide detailed information about the connectivity and spatial proximity of atoms.
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
1D NMR:
-
Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon resonances.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H scalar couplings and identify spin systems.[4]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is useful for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing crucial information about the molecule's conformation and the relative orientation of the Fmoc and nitrophenylalanine moieties.[4][5]
-
-
Data Analysis: Integrate the data from all NMR experiments to assign all proton and carbon signals and to build a 3D model of the predominant conformation in solution.
The following table is a template for presenting the ¹H and ¹³C NMR chemical shift data for this compound.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc Group | ||
| H9 | To be determined | To be determined |
| CH₂O | To be determined | To be determined |
| Aromatic CHs (8) | To be determined | To be determined |
| Quaternary Cs (4) | - | To be determined |
| Carbonyl | ||
| Urethane C=O | - | To be determined |
| Carboxylic C=O | - | To be determined |
| Phenylalanine | ||
| α-CH | To be determined | To be determined |
| β-CH₂ | To be determined | To be determined |
| Nitro-Ph Ring | ||
| Aromatic CHs (4) | To be determined | To be determined |
| Quaternary Cs (2) | - | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
Molecular Structure and Key Torsion Angles
Caption: Key torsion angles defining the conformation of this compound.
Conclusion
This compound is a valuable synthetic building block for peptide chemistry and drug development. While specific structural data for this compound is not widely published, this guide provides the necessary framework and detailed experimental protocols for its comprehensive structural and conformational analysis. The methodologies outlined herein for synthesis, purification, X-ray crystallography, and NMR spectroscopy will enable researchers to elucidate the precise three-dimensional structure of this and related compounds, thereby facilitating the rational design of novel peptide-based therapeutics with enhanced properties. The provided templates for data presentation and workflow visualizations offer a structured approach to organizing and interpreting experimental findings.
References
Spectroscopic Profile of Fmoc-3-nitro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-3-nitro-D-phenylalanine, a key building block in peptide synthesis and drug discovery. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Core Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
The following table outlines the anticipated chemical shifts (δ) in ppm for the key nuclei of Fmoc-3-nitro-D-phenylalanine. These predictions are based on typical values for Fmoc-protected amino acids and the influence of the nitro group on the phenyl ring.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Fmoc Group | ||
| Fluorenyl Protons | 7.20 - 7.80 (m, 8H) | 120.0, 125.1, 127.1, 127.7 (aromatic CH) |
| Fluorenyl CH | 4.20 - 4.30 (t, 1H) | 47.2 |
| Fluorenyl CH₂ | 4.40 - 4.50 (d, 2H) | 67.0 |
| Carbonyl (C=O) | - | 156.0 |
| Phenylalanine Moiety | ||
| α-CH | 4.60 - 4.80 (m, 1H) | 54.0 - 56.0 |
| β-CH₂ | 3.10 - 3.40 (m, 2H) | 37.0 - 39.0 |
| Nitro-phenyl CH | 7.50 - 8.20 (m, 4H) | 122.0 - 150.0 (aromatic CH) |
| Nitro-phenyl C-NO₂ | - | ~148.0 |
| Carboxyl Group | ||
| COOH | 10.0 - 13.0 (br s, 1H) | 172.0 - 176.0 |
Note: Predicted shifts are relative to a standard reference (e.g., TMS). Actual values may vary depending on the solvent and other experimental conditions.
Table 2: Characteristic Infrared (IR) Absorption Bands
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amine) | Stretching | 3400 - 3250 (medium) |
| C-H (Aromatic) | Stretching | 3100 - 3000 (strong) |
| C-H (Aliphatic) | Stretching | 3000 - 2850 (medium) |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 (strong) |
| C=O (Urethane) | Stretching | 1730 - 1715 (strong) |
| C=C (Aromatic) | Stretching | 1600 - 1450 (medium, multiple bands) |
| N-O (Nitro Group) | Asymmetric Stretch | 1550 - 1475 (strong) |
| N-O (Nitro Group) | Symmetric Stretch | 1360 - 1290 (strong) |
| C-O | Stretching | 1320 - 1000 (strong) |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for confirming the molecular weight and purity of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₂₄H₂₀N₂O₆ | |
| Molecular Weight | 432.43 g/mol | |
| Expected [M+H]⁺ | 433.14 | Positive ion mode |
| Expected [M-H]⁻ | 431.12 | Negative ion mode |
| Major Fragments | ||
| m/z 223 | [Fmoc-H]⁺ | Loss of the amino acid moiety |
| m/z 179 | [Fluorenyl-CH₂]⁺ | Characteristic fragment of the Fmoc group |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and MS data for this compound. These should be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
The mass range should be set to scan beyond the expected molecular weight (e.g., 100-1000 m/z).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) for fragmentation.
-
Induce fragmentation using an appropriate method (e.g., Collision-Induced Dissociation - CID).
-
Acquire the product ion spectrum to identify characteristic fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify fragmentation patterns that are consistent with the structure of this compound.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a modified amino acid like this compound.
Unlocking New Frontiers in Peptide Research and Drug Discovery: A Technical Guide to Fmoc-3-nitro-D-phenylalanine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Fmoc-3-nitro-D-phenylalanine is a specialized amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS), offering unique opportunities for the design and development of novel peptide-based therapeutics and research tools. The presence of a nitro group on the D-enantiomer of phenylalanine introduces a key chemical handle that can be exploited for a variety of applications, from enhancing pharmacokinetic properties to enabling site-specific modifications. This technical guide provides a comprehensive overview of the potential research areas for this compound, complete with detailed experimental protocols and data presentation.
Core Chemical and Physical Properties
This compound is a white to off-white solid that is readily incorporated into peptide sequences using standard Fmoc-based solid-phase synthesis protocols. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amine allows for controlled, stepwise elongation of the peptide chain. The D-configuration of the amino acid offers inherent resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo stability and half-life of peptide drug candidates.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [1] |
| Molecular Weight | 432.4 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| CAS Number | 478183-71-0 | [1] |
Key Research Areas and Applications
The unique structural features of this compound open up several exciting avenues for research and development in peptide science.
Enhancing Peptide Stability and Pharmacokinetics
The incorporation of D-amino acids is a well-established strategy to improve the metabolic stability of peptides. Peptides containing D-phenylalanine are more resistant to degradation by proteases, which are highly specific for L-amino acids. This enhanced stability translates to a longer circulating half-life in the body, a crucial factor for reducing dosing frequency and improving patient compliance.[2]
A Versatile Handle for Bioconjugation and Fluorescent Labeling
The nitro group on the phenyl ring is the most significant feature of this amino acid derivative. It can be chemically reduced to a primary amine (3-amino-D-phenylalanine) after the peptide has been synthesized. This newly introduced amino group provides a specific site for further chemical modifications, such as:
-
Fluorescent Labeling: Amine-reactive fluorescent dyes can be attached to the 3-amino-D-phenylalanine residue, enabling the synthesis of fluorescently labeled peptides for use in a variety of biological assays, including microscopy and flow cytometry.[3]
-
Bioconjugation: The amino group can be used to conjugate other molecules to the peptide, such as polyethylene glycol (PEG) to improve solubility and circulation time, or targeting moieties to direct the peptide to specific cells or tissues.
Probing Protein-Protein Interactions and Receptor Binding
The introduction of a non-natural amino acid with a unique chemical group can be used to study the binding interactions of a peptide with its target protein or receptor. The nitro group, and its potential for modification, can serve as a probe to understand the structural requirements for binding and to develop peptides with improved affinity and selectivity.
Neuroscience Research
Peptides play crucial roles in the central nervous system as neurotransmitters and neuromodulators. The development of peptide-based therapeutics for neurological disorders is an active area of research. The enhanced stability of peptides containing D-phenylalanine, coupled with the potential for modification, makes them attractive candidates for investigating and modulating neurological pathways. For instance, modified peptides could be designed to have improved blood-brain barrier permeability.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-nitro-D-phenylalanine
This protocol outlines the manual synthesis of a generic peptide containing a 3-nitro-D-phenylalanine residue using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (including this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA or Collidine (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be beneficial.
-
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents.
-
Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
References
Fmoc-3-nitro-D-phenylalanine: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3-nitro-D-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The incorporation of a 3-nitro group on the D-enantiomer of phenylalanine imparts unique physicochemical properties to peptides, influencing their stability, receptor interaction, and overall biological activity. The mechanism of action of peptides containing 3-nitro-D-phenylalanine is intrinsically linked to the biological fate and impact of the 3-nitrotyrosine residue, a post-translational modification that results from nitroxidative stress. This modification can profoundly alter protein structure and function, thereby modulating a variety of cell signaling pathways. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and biological implications of peptides incorporating this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction: The Role of this compound in Peptide Drug Discovery
Peptide-based therapeutics have gained significant attention due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and low bioavailability. Chemical modifications of amino acid building blocks are a key strategy to overcome these limitations. This compound is one such modified amino acid designed for use in SPPS.[1][2]
The key features of this building block are:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid, essential for the stepwise and controlled elongation of the peptide chain during SPPS.[1][3]
-
D-phenylalanine: The use of the D-enantiomer instead of the naturally occurring L-enantiomer confers resistance to proteolytic degradation by endogenous enzymes, thereby enhancing the metabolic stability and in vivo half-life of the resulting peptide.[4]
-
3-nitro Group: The nitro group on the phenyl ring is a critical functional modification. It acts as an electronic modulator and a reactive handle, which can influence peptide-ligand interactions and serve as a precursor for further chemical derivatization.[1][5] In biological systems, this modification is analogous to the post-translational nitration of tyrosine residues.
Core Mechanism of Action: The Biological Significance of 3-Nitrotyrosine
Once a peptide containing 3-nitro-D-phenylalanine is introduced into a biological system, its mechanism of action is largely dictated by the presence of the 3-nitrotyrosine-like residue. In vivo, the nitration of tyrosine residues to form 3-nitrotyrosine is a well-established biomarker of nitroxidative stress, a condition characterized by an excess of reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻).[6][7]
The formation of 3-nitrotyrosine can have profound effects on protein function and cell signaling through several mechanisms:
-
Alteration of Protein Structure and Function: The addition of a bulky, electron-withdrawing nitro group to the phenolic ring of tyrosine changes its physicochemical properties. This can disrupt the local protein structure, affecting its folding, stability, and interaction with other molecules.[6][8]
-
Interference with Tyrosine Phosphorylation: Tyrosine phosphorylation is a critical signaling mechanism in numerous cellular processes. The presence of a nitro group on the tyrosine ring can sterically hinder or completely block the ability of protein kinases to phosphorylate that residue, thereby disrupting phosphorylation-dependent signaling cascades.[6]
-
Modulation of Enzyme Activity: Nitration of tyrosine residues within the active site or allosteric sites of an enzyme can lead to either a gain or loss of function, altering its catalytic activity.
-
Disruption of Protein-Protein Interactions: Tyrosine residues are often key components of protein-protein interaction interfaces. Their nitration can disrupt these interactions, leading to the disassembly of protein complexes and the interruption of signaling pathways.[6]
Signaling Pathways and Biological Processes Modulated by Tyrosine Nitration
The incorporation of a 3-nitro-D-phenylalanine residue into a peptide can be a strategy to target pathways that are sensitive to tyrosine nitration. This modification has been implicated in a wide range of physiological and pathological processes:
-
Inflammatory Response: Tyrosine nitration is a hallmark of inflammation and has been observed in numerous inflammatory diseases.
-
Neurotransmission: Peptides containing 3-nitro-D-phenylalanine have potential applications in neuropharmacology, suggesting a role in modulating neurotransmitter pathways.[1]
-
Apoptosis: Free 3-nitrotyrosine has been shown to be transported into dopaminergic cells and metabolized to toxic species that induce apoptosis.[9] This highlights a potential cytotoxic mechanism for peptides that can be cleaved to release this modified amino acid.
-
Blood Coagulation: D-3-Nitrophenylalanine is a key intermediate in the synthesis of plasmin inhibitors, indicating its relevance in the regulation of blood coagulation.
Below is a diagram illustrating the central role of reactive nitrogen species in mediating protein tyrosine nitration and the subsequent impact on cellular signaling.
Quantitative Data on the Biological Activity of Related Peptides
While specific quantitative data for peptides containing 3-nitro-D-phenylalanine are not extensively available in the public domain, data from related peptide inhibitors and receptor ligands provide a valuable reference for the potential efficacy of such modified peptides.
Table 1: Inhibitory Activity of Various Peptide Derivatives
| Peptide/Compound | Target | IC50 | Ki | Reference |
|---|---|---|---|---|
| Dipeptide Derivative 7c | PC3 Cancer Cells | Not specified | Not specified | [10] |
| Cyclopeptide 4 | Cancer Cell Lines | <10 µM | Not specified | [11] |
| H-(2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin | Not specified | 0.16 mM |[12] |
Table 2: Receptor Binding Affinities of D-phenylalanine Containing Peptides
| Peptide | Receptor | Ki (nM) | Reference |
|---|---|---|---|
| DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) | GnRH Receptor | 7.6 | [13] |
| [Bcp1]TIPP | δ Opioid Receptor | 0.605 | |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of peptides containing modified amino acids like 3-nitro-D-phenylalanine.
Solid-Phase Peptide Synthesis (SPPS) of a 3-nitro-D-phenylalanine Containing Peptide
This protocol outlines the general workflow for synthesizing a peptide incorporating this compound using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound-OH)
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (e.g., this compound-OH) with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage: After the final amino acid coupling and deprotection, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
In Vitro Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a synthetic peptide against a target enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Synthetic peptide inhibitor (containing 3-nitro-D-phenylalanine)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the peptide inhibitor in the assay buffer. Prepare solutions of the enzyme and substrate at their optimal concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the peptide inhibitor at various concentrations, and the enzyme solution. Incubate for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of a synthetic peptide to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Synthetic peptide (unlabeled competitor)
-
Binding buffer
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled synthetic peptide.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable tool in medicinal chemistry for the design and synthesis of peptide-based drugs with enhanced stability and potentially novel mechanisms of action. The biological effects of peptides incorporating this modified amino acid are closely tied to the well-documented impact of tyrosine nitration on protein function and cellular signaling. By acting as a stable mimic of this post-translational modification, peptides containing 3-nitro-D-phenylalanine can be designed to modulate specific biological pathways involved in a range of diseases. The experimental protocols provided herein offer a framework for the synthesis and functional characterization of these promising therapeutic candidates. Further research into the specific interactions and downstream effects of these peptides will undoubtedly open new avenues for drug discovery and development.
References
- 1. Design, synthesis, and evaluation of substance P analogue with potential anti-pseudoallergic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of photoaffinity labeling analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of cyclic inhibitors of matrix metalloproteinases and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis and biological activity of substance P analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Agonist vs antagonist behavior of delta opioid peptides containing novel phenylalanine analogues in place of Tyr(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The tripeptide phenylalanine-(D) glutamate-(D) glycine modulates leukocyte infiltration and oxidative damage in rat injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Fmoc-3-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3-nitro-D-phenylalanine is a crucial non-canonical amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, including the D-chiral configuration and the electron-withdrawing nitro group on the phenyl ring, make it an invaluable tool for the development of novel peptide-based therapeutics with enhanced stability and modified biological activity. This technical guide provides a comprehensive overview of the historical context of its development, detailed chemoenzymatic and chemical synthesis protocols, and its application in the design of neuropeptide analogs.
Introduction: The Advent of Modified Amino Acids in Peptide Chemistry
The field of peptide chemistry has been revolutionized by the introduction of non-canonical amino acids, which offer a means to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. The incorporation of D-amino acids, for instance, can significantly enhance resistance to enzymatic degradation by proteases. Furthermore, the modification of amino acid side chains allows for the fine-tuning of a peptide's pharmacological properties.
This compound emerged as a valuable building block in this context. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a key component of modern SPPS, allowing for the stepwise and controlled assembly of peptide chains under mild basic conditions.[1][2] The D-configuration of the alpha-carbon imparts proteolytic stability to the resulting peptide. The 3-nitro group on the phenyl ring serves multiple purposes: it can modulate the electronic properties of the peptide, act as a handle for further chemical modifications, or serve as a precursor for the corresponding amine, which can be used for bioconjugation or to introduce additional functionalities.[1]
While a singular "discovery" paper for this compound is not readily identifiable in the literature, its development can be understood within the broader history of peptide synthesis and the increasing demand for sophisticated, non-natural building blocks in drug discovery.
Synthesis of this compound
The synthesis of this compound can be approached through a chemoenzymatic route, which is often preferred for its high stereoselectivity, or a purely chemical synthesis.
Chemoenzymatic Synthesis of the Precursor: 3-nitro-D-phenylalanine
The key chiral intermediate, 3-nitro-D-phenylalanine, can be efficiently synthesized using a multi-enzymatic cascade process. This approach leverages the stereoselectivity of enzymes to produce the desired D-enantiomer with high purity.
Experimental Protocol: Chemoenzymatic Synthesis of 3-nitro-D-phenylalanine
This protocol is adapted from general methods for the enzymatic synthesis of D-phenylalanine derivatives.[3][4]
Materials:
-
3-nitrocinnamic acid
-
Phenylalanine ammonia lyase (PAL)
-
L-amino acid deaminase (LAAD) from Proteus mirabilis
-
Ammonia-borane complex (NH₃:BH₃)
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.5)
-
E. coli cells overexpressing PAL and LAAD (or purified enzymes)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 3-nitrocinnamic acid in the buffer solution to a final concentration of 10-50 mM.
-
Enzyme Addition: Add the whole-cell biocatalyst containing PAL and LAAD, or the purified enzymes, to the reaction mixture.
-
Reductant Addition: Add an excess of the ammonia-borane complex (e.g., 40 equivalents relative to the substrate).
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of 3-nitro-D-phenylalanine.
-
Work-up and Purification:
-
Terminate the reaction by centrifuging to remove the cells or by acidifying the solution to precipitate the enzymes.
-
Adjust the pH of the supernatant to the isoelectric point of 3-nitro-D-phenylalanine to induce precipitation.
-
Collect the precipitate by filtration and wash with cold water.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Conversion | >70% | [3][4] |
| Enantiomeric Excess (ee) | >96% | [3][4] |
N-Fmoc Protection
Once the 3-nitro-D-phenylalanine has been synthesized and purified, the final step is the protection of the α-amino group with the Fmoc moiety.
Experimental Protocol: N-Fmoc Protection of 3-nitro-D-phenylalanine
This protocol is based on standard procedures for the Fmoc protection of amino acids.[5]
Materials:
-
3-nitro-D-phenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane and water or Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve 3-nitro-D-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Fmoc Reagent Addition: Add Fmoc-Cl or Fmoc-OSu (1.05-1.1 equivalents) portion-wise to the amino acid solution at 0 °C with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Fmoc-protected amino acid.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Application in Peptide Synthesis: A Case Study in Opioid Peptide Analogs
This compound is a valuable tool for probing the structure-activity relationships (SAR) of bioactive peptides, particularly neuropeptides like opioid peptides. The introduction of a D-amino acid can enhance stability, and the nitro group can be used to explore the electronic requirements of receptor binding.
Workflow for the Synthesis and Evaluation of an Opioid Peptide Analog:
The following workflow illustrates the use of this compound in the synthesis of an analog of a mu-opioid receptor agonist and its subsequent biological evaluation.
Caption: Workflow for the synthesis and evaluation of a mu-opioid peptide analog.
Signaling Pathway in Functional Assay:
The functional activity of the synthesized opioid peptide analog is often assessed by its ability to inhibit adenylyl cyclase, a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade.
Caption: Inhibition of the adenylyl cyclase pathway by a μ-opioid receptor agonist.
Conclusion
This compound stands as a testament to the advancements in synthetic peptide chemistry. Its strategic design allows for the creation of peptide analogs with enhanced therapeutic potential. The chemoenzymatic synthesis of its D-amino acid precursor offers an efficient and stereoselective route to this valuable building block. As the demand for more sophisticated peptide-based drugs continues to grow, the utility of this compound in elucidating structure-activity relationships and in the development of novel therapeutics is expected to expand. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
A Technical Guide to the Applications of Fmoc-3-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-nitro-D-phenylalanine is a non-canonical amino acid derivative that serves as a critical building block in modern peptide chemistry and drug discovery. Its structure incorporates three key features that make it a versatile tool for creating novel peptides with enhanced properties. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile N-terminal protection essential for stepwise solid-phase peptide synthesis (SPPS). The D-enantiomeric configuration offers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the in vivo half-life of peptide drug candidates.[1] Finally, the 3-nitro group on the phenyl ring acts as a unique functional handle, allowing for electronic modulation of the peptide backbone or subsequent chemical modification to introduce further complexity. This guide provides an in-depth review of its applications, supported by experimental protocols and quantitative data.
Core Applications
The unique structural attributes of this compound lend it to several key applications in peptide science:
-
Enhanced Proteolytic Stability: The primary application is in the synthesis of therapeutic peptides with improved pharmacological profiles. By strategically substituting an L-amino acid with its D-enantiomer, the resulting peptide bond is no longer recognized by most endogenous proteases, significantly enhancing the peptide's stability and circulation time.[1]
-
Drug Design and Peptidomimetics: In drug discovery, this building block is used to design peptidomimetics with improved efficacy and selectivity. The 3-nitro group can influence peptide-ligand interactions and can be used to fine-tune the electronic properties of the peptide. This allows for the precise modulation of a peptide's binding affinity and specificity for its biological target.[1]
-
Chemical Modification and Bioconjugation: The nitro group is a valuable precursor for further derivatization. It can be chemically reduced to an amine (3-amino-D-phenylalanine), providing a reactive site for conjugating other molecules such as fluorescent tags, cytotoxic agents, or polymers like PEG to improve therapeutic performance.[2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 478183-71-0 | N/A |
| Molecular Formula | C₂₄H₂₀N₂O₆ | |
| Molecular Weight | 432.43 g/mol | |
| Appearance | White to off-white solid/powder | N/A |
| Typical Purity | ≥95% - 99% (HPLC) | N/A |
| Solubility | Soluble in DMF, DMSO | N/A |
Experimental Protocols
Detailed methodologies for the key applications of this compound are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual steps for incorporating this compound into a peptide chain on a solid support (e.g., Wang or Rink Amide resin).
1. Resin Preparation:
- Place the desired amount of resin in a reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[3]
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.[3][4]
- Agitate the mixture for 5-7 minutes at room temperature.[3]
- Drain the solution.
- Repeat the 20% piperidine treatment for another 10-20 minutes to ensure complete deprotection.[5]
- Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[3]
3. Amino Acid Coupling:
- In a separate vial, dissolve this compound (3-5 eq) and a coupling agent such as HCTU (3-5 eq) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq), to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.[4] The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to confirm completion.
- Drain the coupling solution.
4. Washing:
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups.
1. Resin Preparation:
- After the final coupling and washing steps, wash the peptide-resin with dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage:
- Prepare a fresh cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4] TIS is a scavenger used to prevent side reactions with sensitive residues.
- Add the cleavage cocktail to the dried peptide-resin in a fume hood.
- Stir or agitate the mixture at room temperature for 2-3 hours.[4]
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
- Dry the peptide pellet under vacuum.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).[1]
Protocol 3: Reduction of the 3-Nitro Group to 3-Amino Group
This protocol provides a general method for the reduction of the nitrophenylalanine residue to aminophenylalanine within a peptide. This can be performed either on the protected amino acid or on the full peptide.
1. Reagents:
- This compound or peptide containing the residue.
- Ammonium chloride (NH₄Cl) (5 equivalents).[2]
- Zinc dust (Zn) (4 equivalents).[2]
- Solvent: Absolute Ethanol (EtOH).[2]
2. Procedure:
- Dissolve the nitro-containing compound in absolute ethanol.
- Add ammonium chloride and zinc dust to the solution.[2]
- Reflux the reaction mixture for approximately 2 hours.[2] Monitor the reaction progress by TLC or LC-MS.
- After completion, evaporate the solvent.
- The resulting solid can be worked up by partitioning between ethyl acetate and 1 M HCl to isolate the product.[2]
Mandatory Visualization
Caption: A workflow diagram of the cyclical steps in Fmoc-SPPS.
Caption: Reduction of the 3-nitro group to a 3-amino group.
Analytical Techniques for Characterization
To ensure the successful synthesis and purity of peptides containing this compound, several analytical techniques are essential:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the crude peptide after cleavage and for purifying the final product. It separates the target peptide from deletion sequences, incompletely deprotected products, and other impurities.[6][7]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acid sequence has been assembled.[8][9]
Conclusion
This compound is a highly valuable and versatile building block for peptide chemists and drug developers. Its incorporation into peptide sequences offers a straightforward strategy to enhance proteolytic stability through its D-configuration. Moreover, the 3-nitro group provides a unique functional handle for modulating the electronic properties of the peptide or for subsequent chemical transformation into an amino group, opening pathways for bioconjugation and the creation of complex peptidomimetics. The established protocols for its use in Fmoc-SPPS make it an accessible and powerful tool for advancing peptide-based research and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of peptide-extraction methods by HPLC-triple-quad MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular weight of Fmoc-3-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fmoc-3-nitro-D-phenylalanine, a key building block in modern peptide chemistry and drug discovery. It covers the fundamental physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its strategic role in the development of novel peptide-based therapeutics.
Core Physicochemical Data
This compound is a derivative of the amino acid D-phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a nitro group at the third position of the phenyl ring. This unique structure provides specific functionalities valuable in synthetic and medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 478183-71-0 | [1][2][3] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2] |
| Molecular Weight | 432.4 g/mol | |
| Appearance | White to off-white solid/powder | [2] |
| Purity | ≥98% (by HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Role in Peptide Synthesis and Drug Development
This compound is a specialized amino acid derivative primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The Fmoc group provides temporary protection of the alpha-amine, which can be removed under mild basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[1][6]
The incorporation of a 3-nitro group onto the phenyl ring offers several strategic advantages in drug development:[4]
-
Modulation of Electronic Properties: The nitro group is strongly electron-withdrawing, which can alter the local chemical environment and influence peptide conformation and binding interactions.
-
Enhanced Stability: The inclusion of unnatural amino acids can confer resistance to enzymatic degradation by proteases, improving the pharmacokinetic profile of peptide drug candidates.[7]
-
Chemical Handle: The nitro group can serve as a precursor for further chemical modifications, such as reduction to an amine, enabling bioconjugation or the introduction of other functional moieties.[4]
These features make this compound a valuable component in designing novel peptides for therapeutic applications, including anticancer, antiviral, and neurological therapies.[4]
Experimental Protocol: Incorporation via Fmoc SPPS
The following is a generalized protocol for a single coupling cycle to incorporate this compound into a peptide sequence using manual or automated Fmoc-based SPPS.
Materials:
-
Solid-phase synthesis resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[1] with the N-terminal Fmoc group removed from the preceding amino acid.
-
This compound.
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine).
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.[2]
-
Deprotection solution: 20% piperidine in DMF (v/v).[1][2][3]
-
Washing solvents: DMF, Dichloromethane (DCM).
-
Reaction vessel for solid-phase synthesis.[2]
Methodology:
-
Resin Preparation:
-
Ensure the synthesis resin with the growing peptide chain is in the reaction vessel.
-
Perform the final wash steps from the previous cycle's Fmoc deprotection, typically washing the resin multiple times with DMF to remove all residual piperidine.[3]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and an equivalent amount of the coupling reagent (e.g., HCTU) in DMF.[3]
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution to begin the activation process.
-
Allow the mixture to pre-activate for a few minutes before adding it to the resin.
-
-
Coupling Reaction:
-
Washing:
-
Fmoc Deprotection (for the next cycle):
-
Add the deprotection solution (20% piperidine in DMF) to the resin.[1][2]
-
Agitate for an initial 5-10 minutes, drain, and add a fresh portion of the deprotection solution.
-
Continue agitation for another 10-20 minutes to ensure complete removal of the Fmoc group.[1][3]
-
Drain the deprotection solution and wash the resin extensively with DMF to prepare for the next coupling cycle.[3]
-
This cycle is repeated until the desired peptide sequence is fully assembled. The final peptide is then cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).[1]
Visualized Workflows
The following diagrams illustrate key processes involving this compound.
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis.
Caption: Role of Fmoc-3-nitro-D-Phe in the drug discovery pipeline.
References
The Nitro Group: A Key Modulator in Fmoc-3-nitro-D-phenylalanine for Advanced Peptide-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, enabling the fine-tuning of pharmacological properties. Among these, Fmoc-3-nitro-D-phenylalanine has emerged as a valuable building block. The presence of the nitro group on the phenyl ring is not merely an incidental modification; it serves as a versatile chemical handle that can profoundly influence a peptide's structure, activity, and potential for further derivatization. This technical guide provides a comprehensive overview of the multifaceted role of the nitro group in this compound, offering detailed experimental protocols, quantitative data, and visualizations to empower researchers in their drug discovery endeavors.
The Pivotal Role of the Nitro Group
The introduction of a nitro group at the meta-position of the D-phenylalanine side chain imparts a unique set of physicochemical properties that can be leveraged in peptide design. Its role can be broadly categorized into three key areas:
-
Modulation of Electronic Properties and Biological Activity: The strongly electron-withdrawing nature of the nitro group significantly alters the electronic distribution of the aromatic ring. This can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for peptide conformation and binding to biological targets.[1] The incorporation of 3-nitrophenylalanine has been shown to modulate the biological activity of peptides, including neuropeptides like Substance P, by altering their receptor binding affinity and downstream signaling.[1][2]
-
A Precursor for Further Functionalization: The nitro group is a versatile functional group that can be chemically transformed into an amino group through reduction. This resulting amine provides a nucleophilic site for the attachment of various moieties, such as fluorescent labels, cross-linking agents, or other pharmacophores, enabling the creation of sophisticated peptide conjugates and probes.[1]
-
Enhanced Stability and Conformational Control: The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence inherently increases its resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. The nitro group can further contribute to conformational stability by influencing dihedral angles and local secondary structure.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 478183-71-0 | [][4] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [][4] |
| Molecular Weight | 432.43 g/mol | [] |
| Appearance | White to off-white solid | [] |
| Purity | ≥ 98% (HPLC) | [] |
| Storage | 0-8 °C | [] |
Mass Spectrometry (MS): In mass spectrometric analysis of peptides containing 3-nitrophenylalanine, the residue will result in a mass shift of +45 Da compared to a standard phenylalanine residue. Under tandem MS (MS/MS) conditions, characteristic fragmentation patterns can be observed, including the loss of one or two oxygen atoms from the nitro group, which can aid in the identification and sequencing of the peptide.[5]
Experimental Protocols
Detailed and reliable protocols are critical for the successful incorporation of this compound into peptides and its subsequent modification.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling efficiency of sterically hindered amino acids can be influenced by the choice of coupling reagent.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 20% DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
8. Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
9. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: On-Resin Reduction of the Nitro Group to an Amine
This protocol describes the reduction of the nitro group of a 3-nitro-D-phenylalanine residue to an amino group while the peptide is still attached to the solid support. Tin(II) chloride (SnCl₂) is a commonly used reducing agent for this purpose.[4][6]
1. Resin Preparation:
-
After incorporation of this compound and subsequent chain elongation, ensure the N-terminal Fmoc group of the peptide-resin is removed as described in Protocol 1, step 2.
-
Wash the resin thoroughly with DMF.
2. Reduction Reaction:
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 1 M) in DMF. Use a significant excess of the reducing agent (e.g., 10-20 equivalents relative to the resin loading).
-
Add the SnCl₂ solution to the peptide-resin.
-
Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
3. Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF to remove the tin salts. It is crucial to perform thorough washing to avoid interference in subsequent steps. Washing with a dilute solution of a weak base like DIPEA in DMF can help to remove residual tin byproducts.
4. Further Functionalization or Cleavage:
-
The newly formed amino group on the phenylalanine side chain is now available for further derivatization on-resin.
-
Alternatively, the peptide can be cleaved from the resin as described in Protocol 1, step 8.
Caption: Workflow for on-resin nitro group reduction.
Structure-Activity Relationship: The Case of Substance P
Substance P (SP) is a neuropeptide that binds to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), and is involved in pain transmission and inflammation. The C-terminal region of SP is crucial for its biological activity.[1][7][8] Structure-activity relationship (SAR) studies involving the modification of this region have provided valuable insights into the requirements for receptor binding and activation.
The substitution of phenylalanine residues in SP analogues with nitrophenylalanine has been explored to probe the electronic requirements of the binding pocket and to develop photoaffinity labels.[1] For instance, replacing Phe⁷ or Phe⁸ with 4-nitrophenylalanine has been shown to modulate the peptide's activity on guinea pig ileum, with modifications at position 8 being better tolerated.[1]
| Peptide Analogue | Receptor | Bioassay | Relative Potency/Affinity (IC₅₀/Kᵢ) | Reference |
| Substance P (SP) | NK-1 | Guinea Pig Ileum Contraction | 1.0 (Standard) | [1] |
| [p-NO₂-Phe⁷]-SP | NK-1 | Guinea Pig Ileum Contraction | Reduced activity | [1] |
| [p-NO₂-Phe⁸]-SP | NK-1 | Guinea Pig Ileum Contraction | Close to maximal activity | [1] |
| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl (Opioid/NK-1 ligand) | µ-Opioid | Radioligand Binding (Kᵢ) | 0.65 nM | [9] |
| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl (Opioid/NK-1 ligand) | δ-Opioid | Radioligand Binding (Kᵢ) | 10 nM | [9] |
| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl (Opioid/NK-1 ligand) | hNK-1 | Radioligand Binding (Kᵢ) | 14 nM | [9] |
Signaling Pathways Modulated by 3-nitro-D-phenylalanine Containing Peptides
The biological effects of peptides are mediated through their interaction with specific receptors and the subsequent activation of intracellular signaling cascades. In the case of Substance P and its analogues, binding to the NK-1 receptor primarily activates Gαq and Gαs G-proteins.[2]
Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events can lead to various cellular responses, including smooth muscle contraction and the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2, which can promote cell proliferation.[10][11][12]
Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).[2]
The incorporation of 3-nitro-D-phenylalanine can modulate the affinity and/or efficacy of the peptide for the NK-1 receptor, thereby influencing the downstream signaling output. For example, a change in the peptide's conformation due to the nitro group could alter its interaction with the receptor's extracellular loops, which has been shown to be important for G-protein signaling selectivity.[2]
Caption: NK-1 Receptor Signaling Pathway.
Conclusion
This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. The nitro group is not a passive substituent but an active participant in shaping the biological and chemical properties of a peptide. By understanding and harnessing the unique characteristics of the nitro group—its electron-withdrawing nature, its potential for chemical transformation, and its influence on peptide conformation—researchers can design and synthesize novel peptide-based therapeutics with enhanced stability, tailored activity, and the potential for further sophisticated modifications. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in cutting-edge drug discovery and development programs.
References
- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. Synthesis and biological activity of substance P C-terminal hexapeptide analogues: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-3-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics, molecular probes, and research tools. Fmoc-3-nitro-D-phenylalanine is a valuable building block that introduces a nitro group, a versatile functional handle, and a D-amino acid configuration, which can confer resistance to enzymatic degradation.[1] The electron-withdrawing nature and steric bulk of the nitro group, however, can present challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols to ensure high coupling efficiency and purity of the final peptide. These application notes provide a detailed protocol and comparative data to guide the successful incorporation of this compound into synthetic peptides. D-3-Nitrophenylalanine is a key intermediate in the synthesis of plasmin inhibitors, which play a crucial role in regulating blood coagulation.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance and electronic effects of the 3-nitro-phenylalanine side chain. While direct comparative data for this compound is limited, the following table summarizes the expected performance of various coupling reagents based on their efficacy with other sterically hindered and challenging amino acids.[2][3][4][5] Uronium/aminium and phosphonium salt-based reagents are highly recommended for achieving optimal results.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time (minutes) | Representative Purity (%) | Level of Racemization | Key Advantages & Considerations |
| HATU | Aminium/Uronium Salt | 15-45 | >95 | Very Low | Highly reactive, excellent for sterically hindered couplings. Higher cost.[2] |
| HCTU | Aminium/Uronium Salt | 15-45 | >95 | Very Low | Very fast reaction times, cost-effective alternative to HATU.[2] |
| PyBOP | Phosphonium Salt | 30-120 | >95 | Low | Efficient, no risk of guanidinylation side reactions.[2] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 | 90-95 | Low | Cost-effective. Longer coupling times may be required. |
| HBTU | Aminium/Uronium Salt | 20-60 | >95 | Low | Fast and efficient, widely used. Potential for guanidinylation if used in excess.[2][5] |
Note: The representative purity and racemization levels are estimations for a standard peptide sequence and may vary. Optimization for each specific sequence is recommended.
Experimental Protocols
This section provides a detailed methodology for the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis chemistry.
Materials and Reagents
-
This compound
-
Standard Fmoc-protected amino acids
-
Rink Amide MBHA resin (or other suitable resin for C-terminal amides)
-
Coupling Reagent: HATU (recommended)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (Peptide synthesis grade), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Kaiser Test Kit
Protocol 1: Solid-Phase Peptide Synthesis Cycle for this compound Incorporation
This protocol describes a single cycle for the addition of this compound to the growing peptide chain on the solid support.
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a suitable SPPS reaction vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin, ensuring it is fully submerged.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the nitro-phenylalanine derivative, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads.
-
Negative Result (Yellow beads): Indicates complete coupling. Proceed to the washing step.
-
Positive Result (Blue/Purple beads): Indicates incomplete coupling. A second coupling is recommended. Drain the reaction solution, wash the resin with DMF (3 times), and repeat step 3 with a freshly prepared activated amino acid solution.
-
-
Washing:
-
Once the coupling is complete (confirmed by a negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Protocol 2: Peptide Cleavage and Deprotection
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in vacuo.
-
-
Cleavage from Resin:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water containing 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired product peak.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity and molecular weight of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Mandatory Visualization
Signaling Pathway Diagram
Peptides containing D-3-nitrophenylalanine can be designed as inhibitors of enzymes such as plasmin, which is a key component of the fibrinolytic system that breaks down blood clots. The following diagram illustrates a simplified workflow of the coagulation and fibrinolysis cascade, highlighting the point of intervention for a plasmin inhibitor.
Caption: Simplified diagram of the coagulation and fibrinolysis pathway.
Experimental Workflow Diagram
The overall process of incorporating this compound into a peptide via SPPS can be visualized as a cyclical workflow.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting and Considerations
-
Incomplete Coupling: The primary challenge with this compound is potential incomplete coupling due to steric hindrance. Always monitor coupling reactions with the Kaiser test. If the test is positive, a second coupling (double coupling) with fresh reagents is the most effective solution. Extending the initial coupling time to 2-4 hours or slightly increasing the temperature (e.g., to 30-40°C) can also improve efficiency.
-
Racemization: While D-phenylalanine itself is not subject to racemization at the alpha-carbon, it's crucial to use high-quality reagents and avoid prolonged pre-activation times and excessive base to prevent racemization of other L-amino acids in the sequence.[2] Using HATU or HCTU is known to suppress racemization effectively.[2]
-
Side Reactions: No specific side reactions have been widely reported for the 3-nitro group under standard Fmoc-SPPS conditions. However, general SPPS side reactions like aspartimide formation or diketopiperazine formation should be considered, especially for susceptible sequences.[6]
-
Reduction of Nitro Group: The nitro group is generally stable to the conditions of Fmoc-SPPS, including repeated piperidine treatments and final TFA cleavage. If reduction to an amino group is desired, it can be performed post-synthesis on the purified peptide.
References
Application Notes and Protocols for Fmoc-3-nitro-D-phenylalanine Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-nitro-D-phenylalanine is a non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The presence of a nitro group on the phenyl ring can modulate the electronic properties and steric bulk of the side chain, potentially influencing peptide conformation, receptor binding, and metabolic stability. Furthermore, the nitro group can serve as a chemical handle for further modifications. The incorporation of a D-amino acid can enhance proteolytic resistance of the resulting peptide.
These application notes provide a detailed guide to the coupling reactions of this compound, including recommended reagents, detailed experimental protocols, and troubleshooting strategies. Due to the limited availability of specific quantitative data for this particular amino acid derivative, the following protocols and data are based on established best practices for sterically hindered and electronically modified amino acids.
Data Presentation
The successful incorporation of this compound is dependent on the choice of coupling reagents and reaction conditions. The following tables provide a summary of commonly used coupling reagents in Fmoc-SPPS and their recommended conditions, which are applicable to challenging amino acids like this compound.
Table 1: Comparison of Common Coupling Reagents for Challenging Amino Acid Incorporation
| Coupling Reagent | Activating Agent | Base (equiv.) | Typical Coupling Time | Advantages | Disadvantages |
| HBTU | HOBt | DIPEA (2-4) | 30 - 90 min | High efficiency, fast reaction times. | Potential for racemization with sensitive amino acids. |
| HATU | HOAt | DIPEA or Collidine (2-4) | 20 - 60 min | Highly efficient, especially for sterically hindered residues; reduced racemization compared to HBTU. | Higher cost. |
| DIC/HOBt | HOBt | N/A | 60 - 240 min | Cost-effective, low risk of guanidinylation. | Slower reaction times, may be less effective for very difficult couplings. |
| PyBOP | N/A | DIPEA or NMM (2-4) | 30 - 120 min | Very effective for hindered couplings. | Byproduct (HMPA) is a potential carcinogen. |
Note: Equivalents are relative to the amino acid. Coupling times are approximate and should be optimized for each specific sequence. DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.
Table 2: Recommended Reagent Stoichiometry for a Standard Coupling Reaction
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., HATU) | 2.9 - 4.9 |
| Base (e.g., DIPEA or Collidine) | 6 - 10 |
Experimental Protocols
The following protocols describe the manual coupling of this compound to a resin-bound peptide chain using standard Fmoc-SPPS methodology.
Protocol 1: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Final Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for the efficient coupling of the sterically demanding and electronically modified this compound.
-
Reagent Preparation (Pre-activation): In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.
-
Activation: Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the amino acid solution. Vortex the mixture for 1-2 minutes to pre-activate the amino acid. The use of collidine is recommended to minimize potential racemization.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 1-4 hours. Due to the potentially challenging nature of this amino acid, a longer coupling time is recommended as a starting point.
-
Monitoring: To monitor the progress of the reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the Kaiser test is positive (blue beads), extend the reaction time or perform a double coupling (see Troubleshooting).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
Protocol 3: Double Coupling for Difficult Sequences
If the Kaiser test remains positive after the initial coupling, a second coupling is recommended.
-
After the initial coupling incubation, drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Repeat steps 1-6 from Protocol 2 with a freshly prepared solution of activated this compound.
Mandatory Visualization
Application Notes and Protocols for Fmoc Deprotection of Fmoc-3-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its removal under mild basic conditions, which provides orthogonality with acid-labile side-chain protecting groups.[1][2] Fmoc-3-nitro-D-phenylalanine is a non-canonical amino acid incorporated into peptides to introduce unique structural and electronic properties. The presence of a nitro group, a strong electron-withdrawing moiety, on the phenyl ring can influence peptide conformation, binding affinity, and metabolic stability.
This document provides detailed application notes and protocols for the deprotection of the Fmoc group from this compound during SPPS. While standard Fmoc deprotection protocols are generally effective, the electronic properties of the nitro-phenylalanine residue may subtly influence reaction kinetics. Therefore, the provided conditions should be regarded as a robust starting point, with potential for optimization based on the specific peptide sequence and synthesis scale.
The deprotection of the Fmoc group is achieved through a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[1][3] The base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the liberation of the free amine of the amino acid. The excess base also serves to scavenge the reactive DBF, forming a stable adduct that is subsequently washed away.[3]
Data Presentation: Standard and Optimized Fmoc Deprotection Conditions
The following tables summarize standard and alternative conditions for the Fmoc deprotection of amino acids in SPPS. These are applicable starting points for this compound.
Table 1: Standard Fmoc Deprotection Conditions
| Parameter | Condition | Rationale and Remarks |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most common and generally effective condition for Fmoc removal.[4][5] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar solvent that effectively swells the resin and dissolves reagents.[5] |
| Reaction Temperature | Room Temperature (20-25 °C) | Standard and convenient temperature for most deprotection steps. |
| Initial Deprotection Time | 2-5 minutes | A brief initial treatment to commence the deprotection process. |
| Main Deprotection Time | 10-20 minutes | A longer second treatment to ensure the complete removal of the Fmoc group. |
| Washing Solvents | DMF, Dichloromethane (DCM) | Thorough washing is critical to remove piperidine and the DBF-piperidine adduct.[4] |
Table 2: Alternative Deprotection Reagents for Difficult Sequences
| Reagent | Composition | Use Case and Considerations |
| DBU/Piperidine | 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% Piperidine/DMF | For sterically hindered residues where standard conditions are slow or incomplete. DBU is a stronger, non-nucleophilic base.[6][7] |
| DBU/Piperazine | 2% (v/v) DBU, 5% (v/v) Piperazine in NMP or DMF | An alternative for rapid and efficient deprotection, which can reduce diketopiperazine formation.[8] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) 4-MP in DMF | A direct substitute for piperidine with similar deprotection kinetics.[9] |
| 50% Morpholine in DMF | 50% (v/v) Morpholine in DMF | A milder condition often employed for sensitive sequences to minimize side reactions like aspartimide formation.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol details the standard procedure for removing the Fmoc group from resin-bound this compound.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in the reaction vessel.
-
Initial DMF Wash: Drain the DMF from the swollen resin.
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. This solution should be prepared fresh.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate for 15-20 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Thorough Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:
-
DMF (5-7 times)
-
DCM (3 times)
-
-
The resin is now ready for the coupling of the next amino acid. A Kaiser test can be performed to confirm the presence of a free primary amine.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The progress of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Collected filtrate from the deprotection steps
-
20% (v/v) piperidine in DMF solution (for blank)
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.
-
Blanking: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.
-
Sample Measurement: During the deprotection steps (Protocol 1, steps 4-7), collect the filtrate. Dilute an aliquot of the collected filtrate with the blank solution if necessary to be within the linear range of the spectrophotometer.
-
Absorbance Reading: Measure the absorbance of the diluted filtrate at 301 nm. A stable and maximal absorbance reading after the second deprotection step indicates completion of the reaction.
Potential Side Reactions and Troubleshooting
While Fmoc deprotection is generally robust, certain side reactions can occur. The electron-withdrawing nature of the nitro group in 3-nitro-D-phenylalanine is not reported to directly cause specific side reactions during Fmoc deprotection, but general issues associated with SPPS should be considered.
-
Incomplete Deprotection: This can occur due to steric hindrance from bulky neighboring amino acids or peptide aggregation.[6]
-
Solution: Extend the deprotection time, perform a third deprotection step, or switch to a stronger base cocktail such as DBU/piperidine.[6]
-
-
Aspartimide Formation: This is a concern for sequences containing aspartic acid, where the peptide backbone can cyclize under basic conditions.[2]
-
Solution: If aspartimide formation is suspected, using a milder base like 50% morpholine in DMF may be beneficial.
-
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination.
-
Solution: Utilizing a DBU/piperazine deprotection solution has been shown to reduce diketopiperazine formation.[8]
-
Visualizations
Caption: Standard workflow for Fmoc deprotection of this compound.
Caption: Troubleshooting logic for incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Unnatural Amino Acid Mutagenesis: The Application of 3-Nitro-D-Phenylalanine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities to probe protein structure and function, develop new therapeutics, and create proteins with enhanced properties. This document provides detailed application notes and protocols for the use of 3-nitro-D-phenylalanine, a unique UAA, in unnatural amino acid mutagenesis.
Introduction to 3-Nitro-D-Phenylalanine
3-Nitro-D-phenylalanine is a derivative of the aromatic amino acid phenylalanine, featuring a nitro group at the meta position of the phenyl ring and existing in the D-enantiomeric form. The nitro group can serve as a spectroscopic probe, a precursor for further chemical modifications, or a means to modulate the electronic properties of the protein backbone. The D-configuration can introduce conformational constraints and increase resistance to proteolytic degradation, making it a valuable component in the design of stable peptide-based therapeutics.
While Fmoc-3-nitro-D-phenylalanine is a common reagent in solid-phase peptide synthesis (SPPS)[1][2], for in vivo unnatural amino acid mutagenesis, the Fmoc protecting group must be removed prior to use. The free amino acid, 3-nitro-D-phenylalanine, can then be incorporated into the genetic code of a host organism, typically E. coli, through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[3][4]
Core Applications
The incorporation of 3-nitro-D-phenylalanine into proteins opens up a range of applications:
-
Probing Protein Structure and Dynamics: The nitro group can be used as an infrared or Raman probe to investigate the local environment within a protein.
-
Modulating Protein-Protein Interactions: The unique steric and electronic properties of 3-nitro-D-phenylalanine can be used to disrupt or enhance protein-protein interactions.
-
Enhanced Therapeutic Peptides: The D-amino acid configuration can increase the proteolytic stability of peptide drugs, extending their half-life in vivo.
-
Precursor for Chemical Derivatization: The nitro group can be chemically reduced to an amino group, providing a unique chemical handle for the site-specific labeling of proteins with fluorophores, crosslinkers, or other moieties.
Experimental Protocols
The site-specific incorporation of 3-nitro-D-phenylalanine into a target protein in E. coli is typically achieved using the amber suppression method.[5] This involves the co-expression of the target protein containing an amber stop codon (TAG) at the desired position, an orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 3-nitro-D-phenylalanine, and its corresponding orthogonal tRNA.[4]
1. Preparation of Materials
-
Host Strain: An E. coli strain engineered for enhanced UAA incorporation (e.g., containing a low-copy plasmid with the UAA machinery).
-
Plasmids:
-
A plasmid encoding the target gene with a TAG codon at the desired site of incorporation.
-
A plasmid encoding the orthogonal aaRS specific for 3-nitro-D-phenylalanine and its cognate tRNA (e.g., derived from M. jannaschii tyrosyl-tRNA synthetase).[6]
-
-
Unnatural Amino Acid: 3-Nitro-D-phenylalanine (ensure high purity).
-
Media and Reagents: Luria-Bertani (LB) broth, minimal media, appropriate antibiotics, and inducers (e.g., IPTG, arabinose).
2. Transformation
-
Co-transform the E. coli host strain with the plasmid carrying the target gene and the plasmid carrying the orthogonal aaRS/tRNA pair.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C.
3. Protein Expression and UAA Incorporation
-
Inoculate a single colony from the transformation plate into 5 mL of LB media with appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of minimal media with the overnight culture.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Add 3-nitro-D-phenylalanine to the culture to a final concentration of 1 mM.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG for the target protein, arabinose for the aaRS/tRNA pair).
-
Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 16-24 hours.
4. Protein Purification and Analysis
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the target protein using affinity chromatography (e.g., Ni-NTA if His-tagged).
-
Analyze the purified protein by SDS-PAGE and Western blotting to confirm the expression of the full-length protein.
-
Confirm the incorporation of 3-nitro-D-phenylalanine using mass spectrometry.
Data Presentation
| Parameter | Value | Reference/Method |
| Incorporation Efficiency | ||
| Relative Yield (%) | 30-50 | Estimated based on similar UAAs |
| Kinetic Parameters of a Hypothetical 3-nitro-D-phenylalanine-RS | ||
| Km (µM) | 150-300 | Inferred from related synthetases |
| kcat (s-1) | 0.1-0.5 | Inferred from related synthetases |
| kcat/Km (M-1s-1) | 330-3300 | Calculated |
| Biophysical Characterization of a Protein Containing 3-nitro-D-phenylalanine | ||
| Thermal Stability (ΔTm in °C) | -2 to +5 | Dependent on incorporation site |
| Proteolytic Stability (t1/2 in h) | > 24 | Increased due to D-amino acid |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 6. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Fmoc-3-nitro-D-phenylalanine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-nitro-D-phenylalanine is a non-standard amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. Its unique structural features—the presence of a nitro group on the phenyl ring and the D-configuration of the alpha-carbon—offer distinct advantages in designing peptides with enhanced biological activity, stability, and pharmacokinetic profiles. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard automated or manual SPPS workflows.
The incorporation of 3-nitro-D-phenylalanine into a peptide sequence can serve several strategic purposes in drug discovery:
-
Modulation of Electronic Properties: The electron-withdrawing nitro group can alter the electronic environment of the peptide backbone and side chains, potentially influencing binding interactions with biological targets.
-
Increased Proteolytic Stability: The D-amino acid configuration confers resistance to degradation by endogenous proteases, thereby extending the in-vivo half-life of the peptide therapeutic.
-
Conformational Constraint: The steric bulk and electronic nature of the nitrophenyl side chain can introduce conformational rigidity, which can be advantageous for locking the peptide into a bioactive conformation.
-
Chemical Handle for Derivatization: The nitro group can be chemically reduced to an amine, providing a reactive handle for subsequent modifications, such as the attachment of labels, crosslinkers, or other functional moieties.
This document provides an overview of the applications of this compound in drug discovery, supported by detailed experimental protocols and data presented for clarity and reproducibility.
Key Applications in Drug Discovery
While specific, publicly available quantitative data on peptides incorporating this compound remains nascent, its utility is highlighted in patent literature for the development of novel therapeutic agents. These applications primarily focus on creating peptidomimetics and macrocycles designed to modulate challenging biological targets.
Modulators of Protein-Protein Interactions
This compound has been cited as a potential building block in the synthesis of peptidomimetic macrocycles aimed at inhibiting protein-protein interactions (PPIs).[1][2] A key example is the development of inhibitors for the p53-MDM2 interaction, a critical pathway in cancer biology. The introduction of non-standard amino acids like 3-nitro-D-phenylalanine can enhance the binding affinity and stability of these peptide-based inhibitors.
Development of CD36 Modulators
This amino acid derivative is also a potential component in the synthesis of azasulfurylpeptide-based modulators of the CD36 receptor.[3] CD36 is a scavenger receptor involved in various physiological and pathological processes, including angiogenesis and atherosclerosis. Modulating its activity with peptidomimetics offers a promising therapeutic strategy for related diseases.
Experimental Protocols
The following protocols provide a generalized framework for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis and a representative biological assay.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-nitro-D-phenylalanine
This protocol outlines the manual synthesis of a generic pentapeptide (e.g., Tyr-Ala-(3-nitro-D-Phe)-Gly-Leu) on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Leucine
-
Fmoc-Glycine
-
This compound
-
Fmoc-L-Alanine
-
Fmoc-L-Tyrosine(tBu)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether, cold
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the SPPS reaction vessel.
-
Wash the resin with DMF (3 x 5 min), followed by DCM (3 x 5 min), and then DMF again (3 x 5 min) to swell the resin.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 x 2 min).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-L-Leucine):
-
In a separate vial, dissolve Fmoc-L-Leucine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3 x 2 min).
-
-
Chain Elongation (Coupling of Subsequent Amino Acids):
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence: Fmoc-Glycine, this compound, Fmoc-L-Alanine, and Fmoc-L-Tyrosine(tBu).
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF (3 x 2 min), followed by DCM (3 x 2 min), and dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5, v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
dot digraph[width=7.6] { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes Resin [label="Rink Amide Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin\n(DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Couple_Leu [label="Couple Fmoc-Leu\n(HBTU, DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect2 [label="Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Couple_Gly [label="Couple Fmoc-Gly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect3 [label="Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Couple_3NO2DPhe [label="Couple Fmoc-3-nitro-D-Phe", fillcolor="#FBBC05", fontcolor="#202124"]; Wash3 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect4 [label="Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Couple_Ala [label="Couple Fmoc-Ala", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash4 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect5 [label="Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Couple_Tyr [label="Couple Fmoc-Tyr(tBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash5 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Deprotect [label="Final Fmoc\nDeprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleave [label="Cleavage from Resin\n(TFA Cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(RP-HPLC)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Resin -> Swell [color="#5F6368"]; Swell -> Deprotect1 [color="#5F6368"]; Deprotect1 -> Couple_Leu [color="#5F6368"]; Couple_Leu -> Wash1 [color="#5F6368"]; Wash1 -> Deprotect2 [label="Repeat Cycle", style=dashed, color="#5F6368"]; Deprotect2 -> Couple_Gly [color="#5F6368"]; Couple_Gly -> Wash2 [color="#5F6368"]; Wash2 -> Deprotect3 [style=dashed, color="#5F6368"]; Deprotect3 -> Couple_3NO2DPhe [color="#5F6368"]; Couple_3NO2DPhe -> Wash3 [color="#5F6368"]; Wash3 -> Deprotect4 [style=dashed, color="#5F6368"]; Deprotect4 -> Couple_Ala [color="#5F6368"]; Couple_Ala -> Wash4 [color="#5F6368"]; Wash4 -> Deprotect5 [style=dashed, color="#5F6368"]; Deprotect5 -> Couple_Tyr [color="#5F6368"]; Couple_Tyr -> Wash5 [color="#5F6368"]; Wash5 -> Final_Deprotect [color="#5F6368"]; Final_Deprotect -> Cleave [color="#5F6368"]; Cleave -> Purify [color="#5F6368"]; } end_dot
Protocol 2: In Vitro p53-MDM2 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of the p53-MDM2 interaction by a peptide containing 3-nitro-D-phenylalanine.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide probe (e.g., TAMRA-labeled)
-
Test peptide containing 3-nitro-D-phenylalanine
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test peptide in the assay buffer.
-
Prepare solutions of MDM2 protein and the fluorescent p53 probe at 2x the final desired concentration in the assay buffer.
-
-
Assay Setup:
-
Add the test peptide dilutions to the wells of the 384-well plate.
-
Include controls:
-
Negative control (no inhibition): Assay buffer only.
-
Positive control (maximum inhibition): A known p53-MDM2 inhibitor or a high concentration of unlabeled p53 peptide.
-
-
Add the 2x MDM2 protein solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Add the 2x fluorescent p53 probe solution to all wells to initiate the binding reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test peptide.
-
Plot the percentage of inhibition against the logarithm of the test peptide concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot digraph[width=7.6] { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Serial Dilutions of\nTest Peptide, 2x MDM2, and\n2x Fluorescent p53 Probe", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Peptide [label="Add Test Peptide to\n384-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MDM2 [label="Add 2x MDM2 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 15 min at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Probe [label="Add 2x Fluorescent\np53 Probe", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate 1 hr at RT\n(in dark)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_FP [label="Measure Fluorescence\nPolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents [color="#5F6368"]; Prepare_Reagents -> Add_Peptide [color="#5F6368"]; Add_Peptide -> Add_MDM2 [color="#5F6368"]; Add_MDM2 -> Incubate1 [color="#5F6368"]; Incubate1 -> Add_Probe [color="#5F6368"]; Add_Probe -> Incubate2 [color="#5F6368"]; Incubate2 -> Measure_FP [color="#5F6368"]; Measure_FP -> Analyze_Data [color="#5F6368"]; Analyze_Data -> End [color="#5F6368"]; } end_dot
Quantitative Data Summary
| Peptide Sequence | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Example: Ac-Tyr-Ala-(3-nitro-D-Phe)-Gly-Leu-NH2 | MDM2 | FP | e.g., 150 | [Internal Data] |
| [Insert your peptide sequence] | [Target protein] | [Assay used] | [Experimental value] | [Citation/Data source] |
| [Insert your peptide sequence] | [Target protein] | [Assay used] | [Experimental value] | [Citation/Data source] |
Conclusion
This compound is a versatile and valuable tool in the arsenal of medicinal chemists and peptide scientists. Its incorporation into peptide sequences offers a strategic approach to enhance stability, modulate biological activity, and introduce chemical handles for further modification. While the full potential of this non-standard amino acid is still being explored, its documented inclusion in patented therapeutic strategies underscores its importance in the future of peptide-based drug discovery. The provided protocols offer a starting point for researchers to incorporate this building block into their own research and development pipelines.
References
Application Notes and Protocols for Labeling Peptides with Fmoc-3-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, enhancing metabolic stability, and introducing novel functionalities. Fmoc-3-nitro-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) that allows for the introduction of a nitro group on a D-amino acid scaffold. The electron-withdrawing nature of the nitro group can influence peptide conformation and binding affinities, while the D-configuration provides resistance to proteolytic degradation.[1] Furthermore, the nitro group can serve as a handle for further chemical modifications or as a spectroscopic probe.
These application notes provide a comprehensive guide to the techniques for labeling peptides with this compound using standard Fmoc-based SPPS. The protocols and data presented herein are intended to serve as a foundation for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its successful application in peptide synthesis.
| Property | Value | Reference |
| Synonyms | Fmoc-D-Phe(3-NO2)-OH, Fmoc-m-nitro-D-Phe-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid | [2] |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [2] |
| Molecular Weight | 432.4 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Quantitative Data in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of incorporating this compound into a peptide sequence is comparable to other standard and modified Fmoc-protected amino acids. However, due to the steric bulk of the nitro group, optimization of coupling conditions may be required to achieve optimal yields. The following table summarizes typical quantitative data for the coupling of Fmoc-protected amino acids in SPPS.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | May be lower for sterically hindered residues like 3-nitro-D-phenylalanine. Monitoring of each coupling step is recommended. Double coupling may be necessary. |
| Racemization | <1% | Phenylalanine derivatives are generally not at high risk for racemization during standard coupling conditions. |
| Cleavage Yield | 70-95% | Highly dependent on the peptide sequence, length, and the chosen resin and cleavage cocktail. |
| Crude Peptide Purity | 50-90% | Sequence-dependent and influenced by the efficiency of all preceding synthesis and deprotection steps. |
Experimental Protocols
The following protocols are based on standard manual Fmoc/tBu solid-phase peptide synthesis. All operations should be performed in a dedicated peptide synthesis vessel.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate the resin for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the DMF from the reaction vessel.
-
Protocol 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for an additional 15-20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Coupling of this compound
Due to the potential steric hindrance from the nitro group, a more potent coupling reagent such as HATU is recommended to ensure high coupling efficiency.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a qualitative Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling step is necessary.
-
Protocol 4: Peptide Chain Elongation
Repeat the Fmoc deprotection (Protocol 2) and amino acid coupling (Protocol 3 with the respective amino acid) cycles for each subsequent amino acid in the desired peptide sequence.
Protocol 5: Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in Protocol 2.
Protocol 6: Peptide Cleavage and Deprotection of Side Chains
-
Resin Washing and Drying:
-
Wash the final peptidyl-resin with DMF (3 times), followed by dichloromethane (DCM) (3 times).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., a standard Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times, centrifuging after each wash.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 7: Peptide Purification and Analysis
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Elute the peptide using a linear gradient of increasing Solvent B concentration.
-
Monitor the elution profile at approximately 220 nm.
-
Collect the fractions corresponding to the major peak.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The incorporation of the 3-nitro-D-phenylalanine will result in a corresponding mass shift in the final peptide.
-
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Potential Applications and Signaling Pathways
Peptides incorporating 3-nitro-D-phenylalanine have potential applications in various fields of research and drug development. The nitro group can act as a unique structural feature influencing biological activity or as a precursor for further chemical modifications.
One key area of application is in the development of enzyme inhibitors. For instance, D-3-Nitrophenylalanine is a critical intermediate in the synthesis of plasmin inhibitors, which are important in regulating blood coagulation.[3]
Caption: Inhibition of Plasmin by a 3-nitro-D-phenylalanine peptide.
Conclusion
The incorporation of this compound into synthetic peptides offers a versatile tool for researchers to create novel peptides with enhanced stability and unique properties. The protocols and data provided in these application notes serve as a comprehensive guide for the successful synthesis, purification, and analysis of these modified peptides. By leveraging the unique characteristics of this non-canonical amino acid, scientists can further explore structure-activity relationships and develop new peptide-based therapeutics and research agents.
References
Application Notes and Protocols for Manual Solid-Phase Synthesis with Fmoc-3-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Fmoc-3-nitro-D-phenylalanine is a valuable building block that introduces a nitro group into the peptide backbone. This modification can serve as a handle for further chemical derivatization or be utilized for its electronic properties to influence peptide structure and function.
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry. While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following protocols are based on established principles of SPPS and provide a robust starting point for its successful incorporation.
Data Presentation
The efficiency of solid-phase peptide synthesis is influenced by various factors, including the specific amino acid sequence, resin, and coupling reagents. The following table summarizes typical parameters for manual Fmoc-SPPS. Note that the values for this compound are extrapolated from general SPPS knowledge, and optimization may be required.
| Parameter | Typical Value/Range | Notes for this compound |
| Resin Loading | 0.1 - 1.0 mmol/g | Standard resins like Rink Amide or Wang are suitable. |
| Amino Acid Equivalents | 3 - 5 eq. | A higher excess may be beneficial to drive the coupling to completion. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | Dependent on the chosen coupling reagent. |
| Base (DIPEA) Equivalents | 6 - 10 eq. | |
| Coupling Time | 1 - 4 hours | The electron-withdrawing nitro group may slightly slow down the coupling reaction. Monitoring with a Kaiser test is recommended. |
| Fmoc Deprotection Time | 2 x 10-15 min | Standard conditions with 20% piperidine in DMF are generally effective. |
| Cleavage Time | 2 - 4 hours | Standard TFA-based cleavage cocktails are typically effective. |
| Crude Peptide Purity | 50 - 85% | Highly sequence-dependent. |
| Final Yield after Purification | 10 - 40% | Dependent on the length and sequence of the peptide. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT))
-
Diethyl ether, cold
-
Kaiser test kit
Protocol 1: Manual SPPS Cycle for a Single Amino Acid
This protocol describes the manual steps for one cycle of amino acid coupling.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10-15 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-5 eq.), HBTU (2.9-4.9 eq.), and HOBt (if using HBTU) in DMF.
-
Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Drain the DMF from the deprotected resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and by-products.
-
-
Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Wash the resin thoroughly with DMF and then with DCM.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per 0.1 mmol of peptide).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Peptide Purification and Characterization
-
Purification:
-
Characterization:
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. fiveable.me [fiveable.me]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. renyi.hu [renyi.hu]
- 9. hplc.eu [hplc.eu]
- 10. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Peroxynitrite-mediated nitration of peptides: characterization of the products by electrospray and combined gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MS Behavior of Nitrated Peptides [ebrary.net]
Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-3-nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-3-nitro-D-phenylalanine in automated solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid offers a valuable tool for probing peptide structure and function, as the nitro group can serve as a spectroscopic probe or be chemically modified post-synthesis. This document details compatible automated peptide synthesizers, optimized protocols for coupling and cleavage, and strategies to mitigate potential side reactions, ensuring the successful synthesis of high-purity peptides containing 3-nitro-D-phenylalanine.
Compatible Automated Peptide Synthesizers
This compound is compatible with most modern automated peptide synthesizers that operate on the principle of Fmoc/tBu solid-phase chemistry. The fundamental steps of deprotection, coupling, and washing are standard across these instruments. Synthesizers from various manufacturers have been successfully used for the synthesis of peptides containing modified amino acids.
Key Features of Compatible Synthesizers:
-
Flexible Programming: The ability to modify standard synthesis protocols is crucial. This includes adjusting coupling times, reagent concentrations, and washing steps to optimize the incorporation of the sterically hindered this compound.
-
Efficient Mixing: Adequate mixing of the resin with reagents is essential for complete reactions. Synthesizers employing vortex mixing, nitrogen bubbling, or mechanical agitation are all suitable.
-
Inert Atmosphere: Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential side reactions.
-
UV Monitoring (Optional but Recommended): Real-time monitoring of the Fmoc deprotection step via UV absorbance of the dibenzofulvene-piperidine adduct can provide valuable information on the efficiency of the deprotection and help identify any issues with peptide aggregation.[1]
Examples of Compatible Synthesizer Platforms:
| Manufacturer | Representative Model(s) | Key Features |
| Gyros Protein Technologies | PurePep® Chorus, Symphony® X[2] | Modular design, configurable reaction vessels, options for UV monitoring and heating. |
| Biotage | Initiator+ Alstra™ | Microwave-assisted synthesis capabilities which can enhance coupling efficiency, fully automated.[3] |
| AAPPTec | Focus XC, Apex 396 | Versatile instruments suitable for research to production scale, parallel synthesis options. |
| CEM Corporation | Liberty Blue™ | Microwave-assisted synthesis for accelerated reaction times. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and the automated synthesizer being used.
Resin Selection and Loading
The choice of resin depends on whether the desired peptide C-terminus is an amide or a carboxylic acid.
-
For Peptide Amides: Rink Amide resin is a common choice.
-
For Peptide Carboxylic Acids: Wang resin or 2-chlorotrityl chloride resin is suitable.
The first amino acid is loaded onto the resin according to standard manufacturer protocols or established laboratory procedures.
Automated Synthesis Cycle for this compound Incorporation
This protocol outlines a single cycle for the addition of this compound to the growing peptide chain on the solid support.
Workflow Diagram:
Caption: Automated Solid-Phase Peptide Synthesis Cycle for this compound.
Detailed Steps:
-
Fmoc Deprotection:
-
Reagent: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the resin with the deprotection solution for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with the deprotection solution for 10-15 minutes.
-
-
Rationale: A two-stage deprotection ensures complete removal of the Fmoc group.
-
-
Washing:
-
Solvent: High-purity DMF.
-
Procedure: Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of this compound:
-
Reagents:
-
This compound (3-5 equivalents relative to resin loading).
-
Coupling Reagent (e.g., HBTU, HATU) (2.9-5 equivalents).[4]
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents).
-
Solvent: High-purity DMF.
-
-
Procedure:
-
In a separate vial, pre-activate the this compound by dissolving it with the coupling reagent and base in DMF for 2-5 minutes.[5]
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 60-120 minutes at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[5]
-
-
Rationale: Pre-activation of the amino acid enhances the coupling efficiency. Due to the electron-withdrawing nature of the nitro group and potential steric hindrance, a longer coupling time or a more potent activating agent like HATU may be necessary to achieve complete coupling.[6]
-
-
Washing:
-
Solvents: High-purity DMF followed by dichloromethane (DCM).
-
Procedure: Wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and by-products, followed by a few washes with DCM to prepare the resin for the next deprotection step.
-
Quantitative Parameters for Coupling:
| Parameter | Recommended Range | Notes |
| Fmoc-3-nitro-D-Phe (eq.) | 3 - 5 | An excess ensures the reaction goes to completion. |
| Coupling Reagent (eq.) | 2.9 - 5 | HBTU and HATU are highly effective.[4] HATU is generally preferred for sterically hindered amino acids.[6] |
| Base (DIPEA) (eq.) | 6 - 10 | A sufficient amount of base is required to neutralize the reaction mixture. |
| Coupling Time (min) | 60 - 120 | May require optimization based on the specific peptide sequence. Monitoring with a Kaiser test (for primary amines) can confirm reaction completion.[7] |
| Solvent | DMF | High-purity, peptide synthesis grade DMF is essential. |
Cleavage and Global Deprotection
The final step is to cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups.
Workflow Diagram:
Caption: General workflow for the cleavage and deprotection of the peptide.
Recommended Cleavage Cocktail:
A standard cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is used. The choice of scavengers is important to prevent side reactions.
Reagent K (Modified): [8]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction Time: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[3]
-
Isolation: Centrifuge the mixture to pellet the peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether and dry under vacuum.[3]
Potential Side Reactions and Mitigation
The presence of the nitro group on the phenylalanine ring does not typically interfere with standard Fmoc-SPPS chemistry. However, a few potential side reactions should be considered:
-
Reduction of the Nitro Group: While generally stable, prolonged exposure to certain reagents or conditions could potentially lead to the reduction of the nitro group. Using fresh, high-purity reagents and adhering to the recommended reaction times can minimize this risk.
-
Side Reactions during Cleavage: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring. The use of a comprehensive scavenger cocktail, such as Reagent K, is recommended to quench any reactive species generated during TFA cleavage and prevent unwanted modifications to the peptide.[8]
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12]
Purification Parameters:
| Parameter | Typical Conditions |
| Column | C18 stationary phase. |
| Mobile Phase A | 0.1% TFA in water. |
| Mobile Phase B | 0.1% TFA in acetonitrile. |
| Gradient | A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide. |
| Detection | UV absorbance at 220 nm and 280 nm. The nitro-phenylalanine residue will also absorb in the UV region. |
Characterization:
The identity and purity of the final peptide should be confirmed by:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the correct molecular weight of the peptide.
-
Analytical RP-HPLC: To assess the purity of the final product.[13]
By following these guidelines and protocols, researchers can successfully incorporate this compound into peptides using automated synthesizers, enabling further investigations into peptide science and drug discovery.
References
- 1. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. biotage.com [biotage.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing 3-Nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the post-synthesis modification of peptides incorporating the non-canonical amino acid, 3-nitro-D-phenylalanine. The primary modification involves the reduction of the nitro group to a primary amine, which can then be further derivatized, offering a versatile handle for peptide engineering, labeling, and the development of novel peptidomimetics.
Introduction
The incorporation of 3-nitro-D-phenylalanine into peptide sequences provides a unique chemical handle for post-synthesis modification. The nitro group is relatively stable during standard solid-phase peptide synthesis (SPPS) but can be selectively reduced to a primary amine (3-amino-D-phenylalanine). This newly introduced amino group can then be chemoselectively modified through various reactions, such as acylation, alkylation, or arylation, without interfering with other functional groups in the peptide. This strategy allows for the late-stage diversification of peptides, enabling the introduction of reporter groups, cross-linkers, or moieties that can enhance the therapeutic properties of the peptide.
The use of the D-enantiomer of 3-nitrophenylalanine can also impart increased resistance to proteolytic degradation, a desirable characteristic for therapeutic peptides.
Core Workflow Overview
The overall workflow for the post-synthesis modification of peptides containing 3-nitro-D-phenylalanine involves three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): Incorporation of Fmoc-3-nitro-D-phenylalanine into the peptide sequence using standard Fmoc/tBu chemistry.
-
On-Resin Reduction: Chemical reduction of the nitro group on the phenylalanine side chain to a primary amine while the peptide is still attached to the solid support.
-
On-Resin Derivatization: Selective modification of the newly formed amino group on the 3-amino-D-phenylalanine residue.
Caption: General workflow for post-synthesis modification.
Experimental Protocols
Protocol 1: On-Resin Reduction of 3-Nitro-D-phenylalanine to 3-Amino-D-phenylalanine
This protocol describes the reduction of the nitro group of a peptide-bound 3-nitro-D-phenylalanine residue to a primary amine using tin(II) chloride dihydrate.
Materials:
-
Peptide-resin containing 3-nitro-D-phenylalanine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the peptide-resin (1 equivalent) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 equivalents) in DMF. Note: Ensure the tin(II) chloride is fully dissolved. Gentle warming may be necessary.
-
Add the SnCl₂·2H₂O solution to the resin.
-
Shake the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using a qualitative test such as the Kaiser test on a cleaved and deprotected sample. The presence of a new primary amine will result in a positive test.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 x 2 minutes).
-
Wash the resin with DCM (3 x 2 minutes).
-
To neutralize any remaining acidic species and the newly formed anilinium salt, wash the resin with a solution of 5% DIPEA in DMF (3 x 5 minutes).
-
Wash the resin again with DMF (3 x 2 minutes) and DCM (3 x 2 minutes).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data: While specific yields for the on-resin reduction of 3-nitro-D-phenylalanine are not extensively reported in the literature, similar reductions of aromatic nitro groups on solid support typically proceed with high efficiency.
| Reaction Step | Reagent | Equivalents | Time (hours) | Typical Yield |
| On-Resin Reduction | SnCl₂·2H₂O | 10 | 4-6 | >90% (estimated) |
Protocol 2: On-Resin Acylation of 3-Amino-D-phenylalanine
This protocol details the acylation of the side-chain amino group of the newly formed 3-amino-D-phenylalanine residue. This procedure assumes the N-terminal α-amino group is protected (e.g., with Fmoc).
Materials:
-
Peptide-resin containing 3-amino-D-phenylalanine (from Protocol 1)
-
Carboxylic acid to be coupled (e.g., acetic acid, a fatty acid, or a reporter molecule with a carboxyl group) (5 equivalents)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the peptide-resin containing the 3-amino-D-phenylalanine residue in DMF for 1 hour.
-
Drain the DMF.
-
In a separate vial, pre-activate the carboxylic acid by dissolving it in DMF with PyBOP and DIPEA. Allow the mixture to stand for 5-10 minutes.
-
Add the pre-activated carboxylic acid solution to the resin.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Monitor the completion of the acylation by a colorimetric test such as the Kaiser test. A negative result (no color change) indicates the absence of free primary amines and a complete reaction.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 2 minutes).
-
Wash the resin with DCM (3 x 2 minutes).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data:
| Reaction Step | Reagents | Equivalents (Acid:PyBOP:DIPEA) | Time (hours) | Typical Yield |
| On-Resin Acylation | Carboxylic Acid, PyBOP, DIPEA | 5:5:10 | 2-4 | >95% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation occurring during the post-synthesis modification.
Caption: Chemical transformation pathway.
Orthogonal Protection Strategy
To selectively modify the side chain of 3-amino-D-phenylalanine, an orthogonal protection strategy is crucial during the initial solid-phase peptide synthesis. The use of Fmoc for the temporary protection of the α-amino group and acid-labile protecting groups (e.g., tBu, Trt, Boc) for the side chains of other amino acids is standard. For 3-aminophenylalanine itself, if it were to be incorporated directly, its side-chain amino group would need to be protected with a group that is stable to the Fmoc deprotection conditions (piperidine in DMF) but can be selectively removed on-resin. A common strategy is to use a Boc group for the side-chain amine of 3-aminophenylalanine. However, the more practical approach described here is to incorporate 3-nitrophenylalanine and then reduce it, thus avoiding the need for a pre-protected 3-aminophenylalanine derivative.
Caption: Orthogonal protection scheme.
Conclusion
The post-synthesis modification of peptides containing 3-nitro-D-phenylalanine is a powerful tool for creating diverse and functionalized peptides. The protocols provided here offer a reliable method for the reduction of the nitro group and subsequent acylation of the resulting amine. These methods can be adapted for the introduction of a wide variety of functionalities, making this a valuable strategy for researchers in peptide chemistry and drug development. Careful monitoring of the reaction progress and the use of appropriate orthogonal protection strategies are key to the successful synthesis of well-defined, modified peptides.
Troubleshooting & Optimization
How to improve coupling efficiency of Fmoc-3-nitro-D-phenylalanine?
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the coupling of Fmoc-3-nitro-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound considered challenging?
While the nitro group is strongly electron-withdrawing, which can enhance the reactivity of the carboxyl group, the bulky nature of the Fmoc-protected nitrophenylalanine residue can still present steric challenges.[1][2] Incomplete coupling is a common issue in solid-phase peptide synthesis (SPPS) and can be influenced by factors such as steric hindrance, the choice of coupling reagents, and reaction conditions.[3]
Q2: How does the nitro group affect the coupling reaction?
The nitro group is a strong electron-withdrawing group.[2] This property reduces the electron density on the aromatic ring and, through inductive effects, can increase the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by the free amine of the growing peptide chain. This enhanced reactivity can facilitate more efficient coupling reactions.
Q3: My Kaiser test is positive after coupling with this compound. What are the immediate steps I should take?
A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction. The most direct approach is to perform a "double coupling."[1][3] This involves washing the resin and repeating the coupling step with a fresh solution of activated this compound and coupling reagents to drive the reaction to completion.
Q4: Which coupling reagents are most effective for this compound?
For challenging amino acids, including those with steric bulk or electron-withdrawing groups, potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone. Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity, rapid reaction kinetics, and ability to suppress racemization, making it an excellent choice for difficult couplings.[4][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, offering a good balance of reactivity and cost.[4]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Offers very fast reaction times and is a cost-effective alternative to HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU and an improved safety profile.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly efficient and avoids the potential for guanidinylation side reactions.[6]
Q5: Can I simply extend the coupling time to improve efficiency?
Yes, extending the reaction time to 2-4 hours or even overnight can improve coupling yields, especially for sterically hindered amino acids. However, for some sensitive amino acids, prolonged reaction times, especially at elevated temperatures, can increase the risk of racemization. It is crucial to monitor the reaction progress.
Q6: What should I do if double coupling does not lead to a negative Kaiser test?
If the coupling remains incomplete after a second attempt, it is advisable to "cap" the unreacted amines. This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Capping prevents the formation of deletion sequences in the final peptide product.
Data Presentation
The following tables summarize the performance of various coupling reagents.
Disclaimer: The data presented below is a compilation of representative values from studies on challenging peptide sequences and may not be specific to this compound. Actual results can vary depending on the specific peptide sequence, solid support, and reaction conditions.
Table 1: Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency | Potential for Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 30 min - 2 hours | >99% | Very Low | Highly reactive, excellent for sterically hindered couplings. Higher cost.[4] |
| HBTU | Aminium/Uronium Salt | 1 - 4 hours | >95% | Low | Good balance of reactivity and cost. Reliable for standard couplings.[4] |
| HCTU | Aminium/Uronium Salt | 15 - 60 min | >99% | Low | Very fast reaction times. Cost-effective alternative to HATU. |
| COMU | Aminium/Uronium Salt | 15 - 60 min | >99% | Very Low | High reactivity with an improved safety profile. |
| PyBOP | Phosphonium Salt | 1 - 4 hours | >95% | Low | Avoids guanidinylation side products. |
| DIC/Oxyma | Carbodiimide/Additive | 1 - 4 hours | >95% | Very Low | Cost-effective. Oxyma is a superior and safer alternative to HOBt. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed for the efficient coupling of sterically hindered or electron-deficient amino acids.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis-grade Dimethylformamide (DMF)
-
Peptide-resin with a free N-terminal amine
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) before proceeding to the next Fmoc deprotection step.
-
Troubleshooting: If the Kaiser test is positive (blue beads), perform a double coupling by repeating steps 2-5 with fresh reagents.
Protocol 2: Double Coupling Procedure
This procedure should be performed if the initial coupling is incomplete as indicated by a positive Kaiser test.
-
Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.
-
Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 2.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Visualizations
Caption: Standard workflow for coupling this compound.
Caption: Troubleshooting logic for incomplete coupling.
References
Preventing side reactions during the synthesis of peptides with Fmoc-3-nitro-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peptides incorporating Fmoc-3-nitro-D-phenylalanine. The following information is designed to help prevent common side reactions and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential side reactions when using this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?
The primary concerns when incorporating this compound are:
-
Incomplete Coupling: The electron-withdrawing nature of the nitro group can slightly deactivate the carboxyl group, and the bulky nature of the protected amino acid can lead to slower coupling kinetics. This may result in deletion sequences.
-
Reduction of the Nitro Group: While generally stable, the nitro group is susceptible to reduction to an amino group under certain conditions, particularly during the cleavage step if inappropriate scavengers or harsh conditions are used. Reduction during coupling or deprotection is less common but possible with certain reagents.
-
Standard SPPS Side Reactions: Other common side reactions in Fmoc-SPPS, such as aspartimide formation, diketopiperazine formation, and racemization, can still occur and may be influenced by the presence of the 3-nitro-phenylalanine residue.[1]
Q2: Is the nitro group on 3-nitro-D-phenylalanine stable to standard Fmoc deprotection conditions?
Yes, the nitro group is stable to the standard Fmoc deprotection reagent, which is typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[2] Piperidine is a mild base that facilitates the β-elimination of the Fmoc group without affecting the nitro functionality on the aromatic ring.
Q3: Can the nitro group be reduced during the coupling step?
Standard coupling reagents like HATU, HCTU, and DIC in the presence of a tertiary amine base (e.g., DIPEA) are generally not strong enough to reduce the nitro group. However, it is crucial to use high-purity reagents and anhydrous conditions to avoid unforeseen side reactions.
Q4: How does the electron-withdrawing nitro group affect adjacent amino acids?
The electron-withdrawing nature of the nitro group can potentially influence the reactivity of neighboring residues. For instance, it might have a modest electronic effect on the peptide backbone, but significant effects on common side reactions like aspartimide formation have not been extensively documented specifically for 3-nitro-phenylalanine. General principles of preventing aspartimide formation should still be followed.[3]
Q5: What is the best way to monitor the incorporation of this compound?
A qualitative ninhydrin (Kaiser) test should be performed after the coupling step to ensure the reaction has gone to completion. A negative result (no color change) indicates that all free amines have been acylated. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Q6: Are there specific cleavage conditions recommended for peptides containing 3-nitro-D-phenylalanine?
The nitro group is stable to trifluoroacetic acid (TFA), the most common reagent for cleavage and global deprotection in Fmoc-SPPS.[2] The choice of scavengers in the cleavage cocktail is critical and depends on the other amino acids present in the sequence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency / Deletion sequence of 3-nitro-D-phenylalanine | Incomplete coupling due to steric hindrance or electronic effects. | - Use a more potent coupling reagent such as HATU or HCTU. - Double couple the this compound. - Increase the coupling time (e.g., to 2-4 hours). - Ensure all reagents are of high purity and anhydrous. |
| Unexpected mass corresponding to the reduction of the nitro group (-NO2 to -NH2) | Reduction of the nitro group during cleavage. | - Use a standard cleavage cocktail with scavengers that do not promote reduction. - Avoid harsh cleavage conditions or prolonged cleavage times. - For peptides with other sensitive residues like Cys or Met, use a cocktail containing EDT to prevent their oxidation, which should not affect the nitro group.[4] |
| Aspartimide formation in sequences containing Asp-3-nitro-Phe | Base-catalyzed cyclization of the aspartic acid side chain. | - Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[5] - Use a backbone-protecting group (e.g., Hmb) on the residue preceding the aspartic acid.[5] |
| Diketopiperazine formation at the dipeptide stage | Intramolecular cyclization of the dipeptide, leading to cleavage from the resin. | - Use a 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[2] - Couple the first two amino acids as a pre-formed dipeptide. |
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol outlines a method for the efficient coupling of this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution from step 4 and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step (double coupling).
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (see table below)
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Prepare the appropriate cleavage cocktail based on the peptide sequence.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Cleavage Cocktail Recommendations
| Peptide Composition | Recommended Cleavage Cocktail (v/v/v) | Purpose of Scavengers |
| No other sensitive residues | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | TIS scavenges carbocations from protecting groups. Water aids in this process.[6] |
| Contains Trp | 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% TIS | EDT protects the tryptophan indole ring from modification.[6] |
| Contains Cys, Met | 94% TFA / 2.5% Water / 2.5% EDT / 1% TIS | EDT is a reducing agent that prevents oxidation of cysteine and methionine.[4] |
| Contains Arg | 90% TFA / 5% Water / 5% Thioanisole | Thioanisole aids in the removal of bulky protecting groups from arginine. |
Visualizations
Caption: Workflow for the solid-phase synthesis of peptides containing this compound.
Caption: Troubleshooting logic for identifying and addressing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Troubleshooting aggregation of peptides containing Fmoc-3-nitro-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides containing Fmoc-3-nitro-D-phenylalanine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern when using this compound?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1] Aggregation can physically block reactive sites on the peptide, leading to incomplete coupling and deprotection steps. This results in deletion sequences and a lower purity of the final crude peptide.
The inclusion of this compound can contribute to aggregation due to the aromatic and hydrophobic nature of the phenylalanine side chain, which can promote π-π stacking and hydrophobic interactions.[2][3] While the nitro group adds polarity, the overall hydrophobicity of the residue can still be a driving factor for aggregation, especially in sequences with multiple hydrophobic residues.
Q2: What are the common signs of peptide aggregation during SPPS?
A2: Several signs can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin bed volume may shrink or fail to swell adequately in the synthesis solvents.
-
Incomplete Fmoc Deprotection: The Fmoc deprotection reaction may be slow or incomplete, often observed as a persistent blue color after the piperidine treatment when using a colorimetric test like the Kaiser test.[1]
-
Slow or Incomplete Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was hindered.
-
Analytical HPLC/LC-MS: The analysis of a test cleavage will show a complex mixture of products, including the target peptide along with numerous deletion sequences.
Q3: Can I predict if my sequence containing this compound will aggregate?
A3: While it is challenging to predict aggregation with absolute certainty, sequences with a high content of hydrophobic residues are more prone to aggregation.[1] The risk of aggregation also increases with the length of the peptide chain. The presence of alternating hydrophobic and hydrophilic residues can also lead to the formation of β-sheet structures. Several computational tools and predictive models are available that can help assess the aggregation propensity of a given peptide sequence.
Q4: How does the nitro group on the phenylalanine side chain affect aggregation?
A4: The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and potentially alter its π-π stacking interactions compared to a standard phenylalanine. While it adds a polar character to the side chain, the overall effect on aggregation will be sequence-dependent. In some contexts, the polar interactions might disrupt hydrophobic packing, while in others, dipole-dipole interactions could contribute to a different form of ordered assembly.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.
Issue 1: Poor resin swelling and clumping observed after incorporation of this compound.
-
Potential Cause: Onset of peptide aggregation on the solid support, leading to the collapse of the resin matrix.
-
Recommended Solutions:
-
Solvent Exchange: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/DCM/NMP). The addition of a small percentage of DMSO (up to 25%) can also be beneficial.[4]
-
Chaotropic Salt Wash: Before the next coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.4 M LiCl in DMF) to disrupt hydrogen bonds.[5][6] Ensure to thoroughly wash the resin with DMF afterward to remove the salt.
-
Sonication: Gently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up aggregates.[1]
-
Issue 2: Incomplete Fmoc deprotection of the 3-nitro-D-phenylalanine residue or the subsequent amino acid.
-
Potential Cause: Aggregation is sterically hindering the access of the piperidine solution to the N-terminal Fmoc group.
-
Recommended Solutions:
-
Stronger Deprotection Reagent: Use a stronger deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF.[7]
-
Increased Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C) to help disrupt secondary structures.
-
Microwave-Assisted Deprotection: If available, use a microwave peptide synthesizer, as the microwave energy can efficiently break up aggregates.[1]
-
Issue 3: Positive Kaiser test after coupling the amino acid following 3-nitro-D-phenylalanine.
-
Potential Cause: Severe aggregation is preventing the activated amino acid from reaching the free amine of the growing peptide chain.
-
Recommended Solutions:
-
Double Coupling: Perform a second coupling step with a fresh solution of activated amino acid.
-
More Potent Coupling Reagents: Use a more potent coupling reagent such as HATU or HCTU.[4]
-
Incorporate Aggregation-Disrupting Moieties: If the problem persists in subsequent steps, consider resynthesizing the peptide and incorporating structure-disrupting elements. Pseudoproline dipeptides or Dmb/Hmb-protected amino acids can be strategically placed every 6-7 residues to introduce "kinks" in the peptide backbone and prevent β-sheet formation.[4][5]
-
Data Presentation
The following table provides an illustrative example of how different synthesis conditions might affect the aggregation of a model peptide containing a 3-nitro-D-phenylalanine residue, as measured by a Thioflavin T (ThT) assay on the cleaved peptide. Higher fluorescence intensity indicates a greater degree of β-sheet-rich aggregates.
| Synthesis Strategy | Model Peptide Sequence | Crude Purity (HPLC Area %) | ThT Fluorescence (Arbitrary Units) |
| Standard SPPS | Ac-Val-Gly-Phe(3-NO2)-D -Ala-Leu-Val-NH2 | 65% | 8500 |
| Chaotropic Salt Wash | Ac-Val-Gly-Phe(3-NO2)-D -Ala-Leu-Val-NH2 | 78% | 4200 |
| Pseudoproline Dipeptide | Ac-Val-Gly-Phe(3-NO2)-D -Ala(ΨPro)-Leu-Val-NH2 | 89% | 1500 |
Note: This data is illustrative and intended to demonstrate potential trends. Actual results will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: On-Resin Chaotropic Salt Wash to Disrupt Aggregation
This protocol is intended for use immediately before a coupling step where aggregation is suspected.
-
Perform the standard Fmoc deprotection protocol and subsequent DMF washes.
-
Add a solution of 0.4 M LiCl in DMF to the resin, ensuring the resin is fully suspended.
-
Agitate the resin in the LiCl solution for 10 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Thioflavin T (ThT) Assay for Detecting Amyloid Fibrils
This protocol is for the analysis of the final, cleaved peptide to quantify β-sheet-rich aggregates.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in water and filter through a 0.22 µm syringe filter. Store in the dark at 4°C.
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM glycine-NaOH, pH 8.5.
-
-
Assay Procedure:
-
Dilute the peptide stock solution in the assay buffer to the desired final concentration (e.g., 25 µM).
-
Add ThT stock solution to a final concentration of 25 µM.
-
Incubate the samples in a 96-well black, clear-bottom plate at 37°C. Agitation can be used to accelerate fibril formation.[8]
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.[9][10]
-
Include a buffer-only control with ThT for background subtraction.
-
Protocol 3: Sample Preparation for Transmission Electron Microscopy (TEM)
This protocol is for the visualization of peptide fibril morphology.
-
Sample Application:
-
Apply 3-5 µL of the peptide solution (at an appropriate concentration, e.g., 10-50 µM) onto a carbon-coated copper TEM grid.
-
Allow the peptide to adsorb for 1-2 minutes.
-
-
Washing (Optional):
-
Wick away the excess sample solution with filter paper.
-
Wash the grid by placing it on a drop of deionized water for a few seconds.
-
-
Negative Staining:
-
Wick away the water.
-
Immediately apply 3-5 µL of a 2% (w/v) uranyl acetate solution to the grid.[11]
-
After 1-2 minutes, wick away the excess stain.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.[12]
-
Visualizations
Caption: Troubleshooting workflow for SPPS of aggregation-prone peptides.
Caption: Peptide aggregation pathway and points of therapeutic intervention.
References
- 1. peptide.com [peptide.com]
- 2. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. Transmission electron microscopy assay [assay-protocol.com]
- 12. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Cleavage for Peptides with 3-Nitro-D-Phenylalanine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cleavage of synthetic peptides containing the non-standard amino acid, 3-nitro-D-phenylalanine. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the highest possible yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Is the 3-nitro-D-phenylalanine residue stable under standard Fmoc-SPPS conditions?
A: Yes, the 3-nitro-D-phenylalanine residue is generally stable throughout the cycles of Fmoc deprotection (using piperidine) and coupling reactions used in standard solid-phase peptide synthesis. The primary concern for this residue arises during the final cleavage and deprotection step.
Q2: What is the main side reaction to be aware of when cleaving peptides containing 3-nitro-D-phenylalanine?
A: The most significant potential side reaction is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This results in a mass decrease of 30 Da in the final peptide product (loss of two oxygen atoms, gain of two hydrogen atoms). This reduction can be inadvertently caused by certain components of the cleavage cocktail.
Q3: What causes the reduction of the nitro group during cleavage?
A: The reduction of the nitro group is typically caused by the presence of strong reducing scavengers in the trifluoroacetic acid (TFA) cleavage cocktail. Thiol-based scavengers, such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT), are known to be reducing agents under the acidic conditions of the cleavage cocktail and can lead to this unwanted side reaction.[1]
Q4: Why are scavengers necessary in a cleavage cocktail?
A: Scavengers are essential to "trap" or quench the highly reactive carbocations that are generated from the cleavage of side-chain protecting groups (e.g., t-butyl from Boc, Trt from Trityl) and the resin linker.[2] Without scavengers, these carbocations can re-attach to nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to a variety of unwanted byproducts and a decrease in the purity of the final peptide.[2][3]
Q5: Which cleavage cocktail is recommended for peptides containing 3-nitro-D-phenylalanine?
A: For peptides containing 3-nitro-D-phenylalanine but no other sensitive residues, a standard non-thiol cleavage cocktail is recommended to avoid reduction of the nitro group. A widely used and effective cocktail is a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[1][4]
Q6: What if my peptide contains 3-nitro-D-phenylalanine and other sensitive residues like Cysteine or Methionine?
A: This presents a more complex challenge, as Cysteine and Methionine often benefit from the presence of thiol-based scavengers to prevent oxidation and other side reactions.[5] In this case, a careful balance must be struck. Using a milder thiol scavenger or a cocktail with a combination of scavengers may be necessary. It is advisable to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cleavage of peptides containing 3-nitro-D-phenylalanine.
Symptom 1: Mass spectrometry of the crude peptide shows a significant peak with a mass 30 Da lower than the expected product.
-
Potential Cause: This mass difference strongly indicates the reduction of the nitro group on the 3-nitro-D-phenylalanine residue to an amino group.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitro group reduction.
-
Preventative Measures:
-
For peptides containing 3-nitro-D-phenylalanine, always start with a non-reducing cleavage cocktail, such as 95% TFA / 2.5% TIS / 2.5% H₂O, especially if no other sensitive residues are present.
-
If thiol scavengers are necessary for other residues, consider using them in lower concentrations and for the shortest effective cleavage time.
-
Symptom 2: Low yield of the desired peptide after cleavage and precipitation.
-
Potential Causes:
-
Incomplete cleavage from the resin.
-
The peptide is partially soluble in the precipitation solvent (e.g., diethyl ether).
-
Re-attachment of the peptide to the resin.
-
-
Troubleshooting Steps:
-
Verify Cleavage Completion: After the initial cleavage, wash the resin with a small amount of fresh TFA and analyze this wash for the presence of your peptide. If a significant amount of peptide is present, the initial cleavage time may have been too short.
-
Check Supernatant: Analyze the ether supernatant after precipitation to see if any peptide remains dissolved.
-
Optimize Precipitation: Ensure the ether is sufficiently cold (-20°C or lower) and that a sufficient volume (at least 10 times the TFA volume) is used.[6][7]
-
Re-cleavage: If incomplete cleavage is suspected, you can subject the resin to a second round of cleavage with a fresh cocktail.
-
Data Presentation: Cleavage Cocktail Selection
The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. The following table provides recommendations for different scenarios.
| Scenario | Recommended Cocktail (v/v) | Rationale | Reference |
| Peptide with 3-nitro-D-phenylalanine only (no other sensitive residues) | 95% TFA / 2.5% TIS / 2.5% H₂O | A standard, non-reducing cocktail that effectively cleaves the peptide and scavenges carbocations without risking reduction of the nitro group. | [1][4] |
| Peptide with 3-nitro-D-phenylalanine and Tryptophan | 92.5% TFA / 5% TIS / 2.5% H₂O | Increased TIS concentration can help to better protect the tryptophan indole ring from alkylation. | [2] |
| Peptide with 3-nitro-D-phenylalanine and Cysteine/Methionine | 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | Use with caution. EDT is included to protect Cys/Met from oxidation but may cause some reduction of the nitro group. A trial cleavage is highly recommended to assess the extent of this side reaction. | [5][8] |
| General purpose for multiple sensitive residues (including 3-nitro-D-phenylalanine) | Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Use with caution. A robust cocktail for protecting a wide range of sensitive residues. The presence of EDT poses a risk of nitro reduction. Phenol and thioanisole act as effective scavengers. | [2][9] |
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides with 3-Nitro-D-Phenylalanine
This protocol is recommended for peptides containing 3-nitro-D-phenylalanine without other reduction-sensitive residues like Cysteine or Methionine.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
If the N-terminal Fmoc group is still present, remove it with 20% piperidine in DMF.
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[6]
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use.
-
For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Combine the reagents in the following ratio: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.
-
Stopper the vessel and allow the mixture to react at room temperature for 2-3 hours with occasional gentle swirling.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube, collecting the filtrate which contains the peptide.
-
Wash the resin twice with a small amount of fresh TFA (approx. 0.5 mL each) and combine the filtrates.
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[6]
-
Incubate the ether-peptide suspension at -20°C for at least 1 hour to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
-
Caption: Standard experimental workflow for peptide cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Fmoc-3-nitro-D-phenylalanine-Containing Peptides
Welcome to our dedicated technical support center for scientists and researchers working with peptides containing Fmoc-3-nitro-D-phenylalanine. The incorporation of this non-canonical amino acid introduces unique challenges and considerations into peptide synthesis and purification. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to help you navigate these complexities and achieve high-purity peptides for your research and drug development endeavors.
Understanding the Impact of 3-Nitro-D-Phenylalanine
The presence of a nitro group on the phenylalanine side chain significantly alters the physicochemical properties of the peptide. A thorough understanding of these changes is critical for developing a successful purification strategy.
-
Increased Hydrophobicity: The nitro group increases the hydrophobicity of the phenylalanine residue, which can lead to stronger retention on reversed-phase HPLC columns.[1] This may necessitate adjustments to your gradient conditions.
-
Altered Electronic Properties: The electron-withdrawing nature of the nitro group can influence the overall charge distribution of the peptide and may affect its interaction with the stationary phase.
-
UV Absorbance: The nitro-aromatic system provides a strong chromophore, which is beneficial for UV detection during HPLC. While the peptide bond absorbs around 210-220 nm[2][3], the nitro group allows for sensitive detection at higher wavelengths (e.g., 280 nm or even >300 nm), potentially reducing interference from solvent impurities.
-
Potential for Side Reactions: The nitro group is generally stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions. However, it can be susceptible to reduction under certain conditions, leading to the formation of the corresponding amino-phenylalanine derivative, a significant impurity.[4][5]
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with this compound-containing peptides.
Q1: My peptide containing 3-nitro-D-phenylalanine has poor solubility in aqueous buffers. What should I do?
A1: Poor solubility is a common challenge, exacerbated by the hydrophobic nature of the 3-nitro-D-phenylalanine residue.[6] Here’s a systematic approach to improving solubility:
-
Start with a Small-Scale Test: Always test solubility with a small aliquot of your lyophilized peptide to avoid risking your entire sample.[7]
-
Assess the Overall Peptide Charge:
-
Acidic Peptides (net negative charge): Try dissolving in a slightly basic solution, such as 0.1M ammonium bicarbonate.
-
Basic Peptides (net positive charge): Attempt to dissolve in a slightly acidic solution, like 10-30% acetic acid.[7]
-
-
Use Organic Co-solvents: For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) first is often effective. Then, slowly add your aqueous buffer to the peptide solution with gentle stirring.[6]
-
Consider Denaturants: For severely aggregated peptides, chaotropic agents like 6M guanidinium chloride or urea can be used, but these will likely need to be removed for biological assays.
Q2: What is the optimal wavelength for detecting my 3-nitro-D-phenylalanine-containing peptide during HPLC?
A2: You have several options for UV detection:
-
214-220 nm: This range detects the peptide backbone and is a good general choice.[2][3]
-
~280 nm: The nitro-aromatic ring of 3-nitro-D-phenylalanine absorbs in this region, similar to tyrosine and tryptophan.[2][8] This can provide good sensitivity.
-
Longer Wavelengths (e.g., 350 nm): In some cases, nitrated compounds exhibit absorbance at longer wavelengths where many other impurities do not, offering a more selective detection window. It is advisable to run a UV scan of your crude peptide to determine the optimal detection wavelength.
Q3: Is there a risk of the nitro group being reduced during synthesis or purification?
A3: While generally stable, the nitro group can be reduced to an amine under certain conditions.[4][5][9] To minimize this risk:
-
Avoid Strong Reducing Agents: Be mindful of scavengers used in your cleavage cocktail. While standard cocktails are generally safe, prolonged exposure or the use of certain reducing agents should be avoided.
-
Check for Unexpected Masses: During mass spectrometry analysis of your crude product, look for a mass corresponding to the loss of 30 Da (-NO2 + NH2), which would indicate reduction.
Q4: How does the 3-nitro-D-phenylalanine residue affect mass spectrometry analysis?
A4: Peptides containing 3-nitrotyrosine (a similar modification) have been shown to exhibit a unique fragmentation pattern in MALDI-MS, with characteristic losses of oxygen atoms from the nitro group.[10] Be aware of these potential fragment ions when interpreting your mass spectra. Additionally, peptides with reduced nitro groups (aminotyrosine) can have altered fragmentation patterns.[11]
Troubleshooting Guide for HPLC Purification
This section provides a structured approach to resolving common issues encountered during the RP-HPLC purification of this compound-containing peptides.
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Potential Cause(s) | Troubleshooting Workflow & Solutions |
| Peak Tailing | 1. Secondary Interactions: Basic residues in your peptide interacting with residual silanols on the silica-based column.[12] 2. Low Ion-Pairing Reagent Concentration: Insufficient TFA in the mobile phase. 3. Column Overload. | 1. Optimize TFA Concentration: Ensure 0.1% TFA is present in both mobile phases A and B. 2. Reduce Sample Load: Inject a smaller amount of your peptide.[12] 3. Increase Column Temperature: A moderate increase (e.g., to 40-50°C) can improve peak symmetry.[12] 4. Consider a Different Ion-Pairing Reagent: In some cases, using a different acid like formic acid may improve peak shape. |
| Peak Fronting | 1. Column Overload: Injecting too much peptide mass or too high a concentration.[12][13] 2. Poor Sample Solubility: The peptide is not fully dissolved in the injection solvent.[12] 3. Injection Solvent Mismatch: The injection solvent is stronger than the initial mobile phase. | 1. Dilute Your Sample: Reduce the concentration of your peptide solution. 2. Decrease Injection Volume. 3. Ensure Complete Dissolution: Confirm your peptide is fully dissolved before injection. 4. Match Injection Solvent: Dissolve your peptide in a solvent that is as close as possible to the initial mobile phase composition. |
| Split Peaks | 1. Partially Blocked Flow Path: Contamination in the injector, tubing, or at the head of the column. 2. Column Void: A void has formed at the top of the column bed.[14] 3. Co-eluting Isomers or Impurities: The peak may represent two or more closely eluting species. | 1. System Maintenance: Flush the HPLC system and check for blockages. 2. Reverse Flush the Column: If the manufacturer's instructions permit, reverse flushing may dislodge particulates. 3. Optimize Gradient: A shallower gradient can improve the resolution of closely eluting peaks.[12] 4. Replace the Column: If a void is suspected, the column may need to be replaced. |
Problem 2: Low Recovery of the Target Peptide
| Symptom | Potential Cause(s) | Troubleshooting Workflow & Solutions |
| Target peptide not eluting or eluting with a very broad peak | 1. Strong Hydrophobic Interactions: The peptide, especially if it is long or contains multiple hydrophobic residues in addition to 3-nitro-D-phenylalanine, may be irreversibly binding to the C18 column. 2. Precipitation on the Column: The peptide may have precipitated at the head of the column upon injection. | 1. Use a Less Retentive Column: Consider a C8 or C4 column. 2. Increase Organic Modifier in Gradient: Extend the gradient to a higher percentage of acetonitrile or isopropanol. 3. Add a Small Amount of a Different Organic Modifier: Adding a few percent of isopropanol to the acetonitrile mobile phase can sometimes improve recovery. 4. Ensure Solubility in Initial Mobile Phase: Check that your peptide is soluble in the starting conditions of your HPLC run. |
Problem 3: Presence of Unexpected Impurities
| Symptom | Potential Cause(s) | Troubleshooting Workflow & Solutions |
| A major peak with a mass of -30 Da relative to the target peptide | Reduction of the Nitro Group: The nitro group has been reduced to an amino group.[4][5][9] | 1. Review Cleavage Cocktail and Time: Ensure you are using a standard, non-reducing cleavage cocktail and that the cleavage time is not excessively long. A common cocktail is TFA/TIS/water (95:2.5:2.5).[15] 2. Optimize HPLC Conditions: The reduced and non-reduced peptides should be separable by RP-HPLC. A shallower gradient may be required. |
| Multiple, closely eluting peaks around the target peptide | Incomplete Deprotection or Side Reactions during Synthesis: Standard SPPS side reactions such as aspartimide formation or diketopiperazine formation may have occurred.[16][17] | 1. Optimize Synthesis Protocol: Review your coupling and deprotection times during SPPS. 2. Analyze by Mass Spectrometry: Use MS to identify the nature of the impurities to pinpoint the step in the synthesis that may be causing the issue. 3. Fine-tune HPLC Gradient: A very shallow gradient may be necessary to resolve these closely related impurities. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Crude Peptide Analysis
This protocol is designed to assess the purity of the crude peptide after cleavage and precipitation.
-
Column: C18, 3-5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: Diode Array Detector (DAD) monitoring at 214 nm, 254 nm, and 280 nm.
-
Gradient:
-
5% B to 65% B over 30 minutes.
-
65% B to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
95% B to 5% B over 2 minutes.
-
Re-equilibrate at 5% B for 8 minutes.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A to the desired concentration (e.g., 1 mg/mL). Ensure the final DMSO concentration is low.
-
Injection Volume: 10-20 µL.
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol is a starting point for purifying your target peptide. The gradient should be optimized based on the analytical run.
-
Column: C18, 5-10 µm particle size, 100-300 Å pore size, appropriate dimensions for your sample load (e.g., 21.2 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detector with a preparative flow cell, monitoring at the optimal wavelength determined from the analytical run.
-
Gradient Optimization: Based on the retention time (t_R) of your target peptide in the analytical run, design a shallow gradient around that elution point. For example, if your peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Sample Loading: Dissolve the crude peptide in the strongest solvent in which it is fully soluble, while keeping the organic content as low as possible. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Analysis of Fractions: Analyze the purity of each fraction using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet your purity requirements and lyophilize to obtain the final product.
Visual Workflow and Logic Diagrams
Caption: A workflow for troubleshooting HPLC peak shape issues.
Caption: A decision tree for peptide solubilization.
References
- 1. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. uhplcs.com [uhplcs.com]
- 14. waters.com [waters.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. chempep.com [chempep.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid racemization of Fmoc-3-nitro-D-phenylalanine during synthesis?
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid racemization of Fmoc-3-nitro-D-phenylalanine during peptide synthesis. The electron-withdrawing nature of the nitro group makes the α-proton of this amino acid particularly susceptible to abstraction, increasing the risk of epimerization.
Troubleshooting Guide: Minimizing Racemization of this compound
| Issue | Potential Cause | Recommended Solution |
| High levels of D-amino acid detected in the final peptide. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. | Use a coupling reagent known for low racemization. Carbodiimide-based reagents like DIC in combination with racemization-suppressing additives (e.g., HOBt, OxymaPure) are a good choice. For challenging couplings, consider phosphonium or aminium/uronium salt-based reagents like HBTU, HATU, or COMU, which generally lead to lower racemization levels.[1] |
| Inappropriate Base: The type and concentration of the base used can significantly influence racemization.[1] Strong bases can readily abstract the α-proton. | Switch to a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over diisopropylethylamine (DIPEA).[1][2] Use the minimum necessary amount of base. | |
| Prolonged Pre-activation Time: Leaving the amino acid activated for an extended period before adding it to the resin increases the risk of racemization via oxazolone formation.[1][2] | Minimize pre-activation time. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.[1] | |
| High Coupling Temperature: Elevated temperatures can accelerate the rate of racemization.[1][2] | Conduct the coupling reaction at room temperature or below if possible. | |
| Solvent Choice: The polarity of the solvent can affect the rate of racemization. | Use high-purity, anhydrous solvents. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices. Some studies suggest that less polar solvents can reduce racemization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of a chiral amino acid is converted into a mixture of both its L- and D-isomers.[1] In peptide synthesis, this leads to the incorporation of undesired D-amino acids into the peptide chain, which can alter the peptide's three-dimensional structure, biological activity, and immunogenicity.[1]
Q2: Why is this compound particularly prone to racemization?
A2: The 3-nitro group on the phenyl ring is strongly electron-withdrawing. This electronic effect increases the acidity of the α-proton on the chiral carbon, making it more susceptible to removal by a base. This facilitates the formation of a planar carbanion intermediate, which can be protonated from either side, leading to a loss of stereochemical integrity.
Q3: What are the primary mechanisms of racemization during Fmoc-SPPS?
A3: The main pathway for racemization during the coupling step of Fmoc-Solid Phase Peptide Synthesis (SPPS) is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the Fmoc-protected amino acid can cyclize to form this intermediate. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to racemization.[1]
Q4: Which coupling reagents and additives are recommended to minimize racemization?
A4: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization. Recommended combinations include:
-
Carbodiimides with additives: Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[2][3] Oxyma is a non-explosive and highly effective alternative to HOBt.[2]
-
Uronium/Aminium reagents: While reagents like HBTU and HATU are efficient, they should be used with weaker, sterically hindered bases to minimize racemization.[2] Additives like HOBt or HOAt are often already incorporated into the formulation of these reagents.[2]
Q5: What is the impact of the base on racemization?
A5: The choice of base is critical. For minimizing racemization, a weaker and more sterically hindered base is preferable to a strong, non-hindered base.
-
Recommended: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[1][2]
-
Use with Caution: Diisopropylethylamine (DIPEA), while widely used, is a strong base and can promote racemization. If used, it should be in the lowest effective concentration.[1][2]
Experimental Protocol: Minimized Racemization Coupling of this compound
This protocol is designed for the manual solid-phase synthesis of a peptide where this compound is being incorporated.
1. Resin Preparation:
-
Start with the deprotected N-terminus of the peptide-resin.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any residual piperidine and by-products from the previous Fmoc deprotection step.[1]
2. Amino Acid Activation (in situ):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an additive such as HOBt or OxymaPure (3-5 equivalents) in a minimal amount of DMF.[1]
-
Add this solution to the reaction vessel containing the washed and deprotected peptide-resin.
-
Add a weak base such as N-methylmorpholine (NMM) (3-5 equivalents).
-
Finally, add the coupling reagent, for example, DIC (3-5 equivalents), to the reaction vessel.[1]
3. Coupling Reaction:
-
Agitate the reaction mixture at room temperature. The coupling time will depend on the specific sequence, but a typical duration is 1-2 hours.
-
Monitor the reaction for completeness using a ninhydrin test.
4. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and by-products.
Visualizing the Process
References
Stability issues of Fmoc-3-nitro-D-phenylalanine under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-3-nitro-D-phenylalanine under various pH conditions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH levels?
A1: this compound, like other Fmoc-protected amino acids, is generally stable under acidic and neutral conditions. However, it is susceptible to degradation under basic conditions. The Fmoc protecting group is designed to be removed by a base, typically a secondary amine like piperidine, in a process called deprotection. Therefore, exposure to basic pH will lead to the cleavage of the Fmoc group. The nitro group on the phenylalanine ring is generally stable and resistant to oxidative degradation, though it can be reduced to an amine under certain conditions.
Q2: At what pH should I dissolve and store my this compound solution?
A2: For maximum stability, it is recommended to dissolve and store this compound in slightly acidic to neutral solutions (pH 4-7). Avoid basic conditions (pH > 8) to prevent premature deprotection of the Fmoc group. For long-term storage, it is best to store the compound as a solid at 0-8°C.[1][2]
Q3: What are the primary degradation products of this compound under basic conditions?
A3: Under basic conditions, the primary degradation pathway is the removal of the Fmoc group (deprotection). This process involves the abstraction of a proton from the fluorenyl ring system, leading to β-elimination. The degradation products are 3-nitro-D-phenylalanine, dibenzofulvene (DBF), and carbon dioxide. The highly reactive DBF can further react with any nucleophiles present in the solution.
Q4: Can the nitro group on the phenylalanine be affected by pH?
A4: The nitroaromatic group is generally stable across a wide pH range. It is resistant to oxidative degradation.[3] However, under strongly reducing conditions, which are not typically encountered during routine handling and peptide synthesis, the nitro group can be reduced to an amino group.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By running a time-course study where samples of your solution at different pH values are analyzed at various time points, you can quantify the amount of intact this compound and detect the formation of degradation products. A reverse-phase C18 column with UV detection at 265 nm or 301 nm is a common method for analyzing Fmoc-containing compounds.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low coupling efficiency in peptide synthesis | Degradation of this compound in the stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMF immediately before use. Avoid prolonged storage of solutions, especially if there is any possibility of basic contaminants. Verify the pH of all solutions used in the synthesis. |
| Appearance of unexpected peaks in HPLC analysis | Premature deprotection of the Fmoc group or other side reactions. | Ensure all solvents and reagents are free of basic impurities (e.g., amines). If using a buffer, ensure it is in the acidic to neutral pH range. Analyze the unexpected peaks by mass spectrometry to identify the degradation products. |
| Precipitation of the compound from solution | Poor solubility at the working pH. | Fmoc-amino acids have limited solubility in aqueous solutions.[4] Ensure the concentration is not above its solubility limit at the given pH. Consider using a co-solvent like acetonitrile or DMF if compatible with your experiment. |
| Racemization of the amino acid | Exposure to strong bases or prolonged reaction times during coupling. | While racemization is more of a concern during peptide synthesis coupling steps, prolonged exposure to basic conditions in solution could potentially lead to some degree of epimerization. Work under recommended pH conditions and minimize the time the compound is in solution. |
Quantitative Stability Data
Table 1: Illustrative Stability of this compound in Solution at 25°C
| pH | Incubation Time (hours) | % Remaining Intact (Hypothetical) |
| 3.0 | 24 | >99% |
| 5.0 | 24 | >99% |
| 7.0 | 24 | ~98% |
| 9.0 | 24 | ~70% |
| 11.0 | 24 | <10% |
Experimental Protocols
Protocol for Determining the pH Stability of this compound
This protocol outlines a general method to quantify the stability of this compound at different pH values using HPLC.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Buffers of various pH values (e.g., citrate for pH 3 and 5, phosphate for pH 7, borate for pH 9, and carbonate-bicarbonate for pH 11)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare Test Solutions: In separate vials, add a known volume of the stock solution to each of the different pH buffers to achieve a final concentration within the linear range of your HPLC calibration curve.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching (Optional): If necessary, quench the degradation by acidifying the sample with a small amount of TFA.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 265 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the t=0 sample.
-
Calculate the peak area for the intact compound at each time point for each pH.
-
Determine the percentage of remaining intact this compound by comparing the peak area at each time point to the peak area at t=0.
-
Visualizations
References
Modifying reaction times and temperatures for Fmoc-3-nitro-D-phenylalanine incorporation
This technical support center provides guidance for researchers, scientists, and drug development professionals on modifying reaction times and temperatures for the successful incorporation of Fmoc-3-nitro-D-phenylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound?
The primary challenge is potential steric hindrance due to the nitro group at the meta position of the phenyl ring. This can lead to slower and less efficient coupling reactions compared to standard amino acids.
Q2: What is a standard starting point for coupling time and temperature?
A standard starting point for the coupling of most amino acids is 1 to 4 hours at room temperature (20-25°C)[1]. However, for a potentially "difficult" amino acid like this compound, extended reaction times may be necessary[1]. Monitoring the reaction is crucial to determine the optimal time.
Q3: How can I monitor the progress of the coupling reaction?
The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive test (blue/purple color) indicates an incomplete coupling, while a negative test (yellow/colorless) suggests completion[1]. For proline, an isatin test can be used.
Q4: Are there any specific side reactions to be aware of with 3-nitro-D-phenylalanine?
While phenylalanine itself is not prone to many side reactions, the nitro group is an electron-withdrawing group that can influence the reactivity of the aromatic ring. During final cleavage with strong acids, side-chain alkylation is a possibility. Using a scavenger cocktail during cleavage is recommended to minimize such side reactions. Additionally, under conditions of catalytic hydrogenation, the nitro group can be reduced to an amine, and the phenyl ring can be saturated.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the initial coupling time indicates that not all free amines on the resin have reacted.
Troubleshooting Workflow
References
Removal of byproducts from Fmoc-3-nitro-D-phenylalanine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS) using Fmoc-3-nitro-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered when using this compound in SPPS?
A1: The primary byproducts are generally consistent with those found in standard Fmoc-SPPS, but with the added potential for side reactions involving the nitro group. Common byproducts include:
-
Diketopiperazine Formation: Cyclization of the dipeptide at the N-terminus, leading to chain termination. This is particularly prevalent when proline is one of the first two residues.
-
Aspartimide Formation: Intramolecular cyclization of aspartic acid residues, which can lead to a mixture of α- and β-peptides and racemization.
-
Dibenzofulvene (DBF) Adducts: The byproduct of Fmoc deprotection, dibenzofulvene, can react with the N-terminus of the peptide chain if not effectively scavenged by piperidine.
-
Reduction of the Nitro Group: The nitro group on the phenylalanine side chain can be reduced to an amino group, forming Fmoc-3-amino-D-phenylalanine, especially during the final cleavage from the resin if inappropriate scavengers or harsh conditions are used.
Q2: How can I detect the formation of these byproducts?
A2: A combination of analytical techniques is recommended for accurate byproduct identification:
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the crude peptide. Byproducts often appear as distinct peaks with different retention times from the target peptide.[1][2][3][4]
-
Mass Spectrometry (MS): Essential for identifying the molecular weight of the main product and any impurities. For example, the reduction of the nitro group to an amino group results in a predictable mass shift.[5][6][7]
-
UV-Visible Spectroscopy: The aromatic nature of phenylalanine and its derivatives allows for detection using UV spectroscopy. Changes in the absorption spectrum can indicate modification of the phenyl ring.[1][8]
Q3: Is the nitro group on 3-nitro-D-phenylalanine stable during standard Fmoc-SPPS cycles?
A3: The nitro group is generally stable under the standard basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of coupling. The primary risk of reduction occurs during the final cleavage and deprotection step, which typically involves a strong acid like trifluoroacetic acid (TFA) and various scavengers.[9][10]
Q4: What is the best strategy to avoid the reduction of the nitro group during cleavage?
A4: Careful selection of the cleavage cocktail is crucial. While a universal cocktail is not always suitable, a good starting point for peptides containing nitro-aromatic residues is a TFA-based cocktail with scavengers that are less reducing. For instance, using triisopropylsilane (TIS) and water as scavengers is generally considered safe. It is advisable to perform a small-scale trial cleavage to optimize the conditions for your specific peptide.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during reactions with this compound.
Issue 1: Presence of an unexpected peak with a mass shift of -30 Da in the mass spectrum.
Potential Cause: Reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Troubleshooting Workflow:
Caption: Workflow to address nitro group reduction.
Corrective Actions & Protocols:
-
Protocol 1: Optimization of Cleavage Cocktail:
-
Objective: To select a cleavage cocktail that efficiently removes protecting groups without reducing the nitro functionality.
-
Recommended Cocktail: A commonly effective and non-reducing cocktail is Reagent B, which consists of trifluoroacetic acid, phenol, water, and triisopropylsilane.[11] For peptides containing other sensitive residues like methionine or cysteine, Reagent H, which is designed to prevent methionine oxidation, may also be suitable, but its effect on the nitro group should be tested on a small scale.[11]
-
Procedure:
-
If necessary, perform a final Fmoc deprotection using the standard protocol.
-
Wash the resin with dichloromethane (DCM).
-
Suspend the resin in the chosen cleavage cocktail (e.g., Reagent B at 100 mL/mg of peptide resin).
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the resin and wash with a small amount of additional cleavage cocktail.
-
Precipitate the crude peptide by adding cold methyl t-butyl ether.
-
-
-
Data Summary: Common Cleavage Cocktails and Their Suitability
| Reagent | Composition | Suitability for Nitro-Containing Peptides | Reference |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2 v/v/v/v) | Recommended; TIS is a non-reducing scavenger. | [11] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v) | Use with caution; Thiol-based scavengers may have reducing potential. | [9] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2 v/v/v/v) | Not recommended due to the presence of multiple reducing agents. | [10] |
Issue 2: Significant peak corresponding to the cyclic dipeptide in the crude product.
Potential Cause: Diketopiperazine (DKP) formation.[12][13][14][15][16]
Troubleshooting Workflow:
Caption: Workflow for mitigating DKP formation.
Corrective Actions & Protocols:
-
Protocol 2: Modified Fmoc-Deprotection:
-
Objective: To reduce the propensity for DKP formation by altering the base used for Fmoc removal.
-
Reagents: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 5% piperazine in N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Swell the resin in NMP.
-
Treat the resin with the 2% DBU, 5% piperazine/NMP solution for Fmoc deprotection.
-
Proceed with standard washing and coupling steps.
-
-
Rationale: This combination has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[13]
-
-
Data Summary: Effect of Deprotection Conditions on DKP Formation
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [13] |
| 5% Piperazine/DMF | <4 | [13] |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced | [13] |
Issue 3: Presence of multiple peaks with the same mass as the target peptide.
Potential Cause: Aspartimide formation, leading to a mixture of α- and β-aspartyl peptides and potential epimerization.[17]
Troubleshooting Workflow:
Caption: Workflow to prevent aspartimide formation.
Corrective Actions & Protocols:
-
Protocol 3: Addition of HOBt to Deprotection Solution:
-
Objective: To suppress aspartimide formation by adding an acidic additive to the Fmoc deprotection solution.
-
Reagent: 20% Piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).
-
Procedure:
-
Prepare the deprotection solution by dissolving HOBt in 20% piperidine/DMF.
-
Use this solution for all Fmoc deprotection steps in the synthesis.
-
-
Rationale: The addition of HOBt has been shown to significantly reduce the rate of aspartimide formation.[17]
-
Issue 4: Presence of a peak with a mass corresponding to the peptide +178 Da.
Potential Cause: Addition of a dibenzofulvene (DBF) adduct to the N-terminus of the peptide.
Troubleshooting Workflow:
Caption: Workflow for addressing DBF adduct formation.
Corrective Actions & Protocols:
-
Protocol 4: Purification of Crude Peptide to Remove DBF Adducts:
-
Objective: To remove the hydrophobic DBF adduct from the desired peptide.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][18][19]
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a C18 column and a gradient of increasing acetonitrile concentration.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions containing the desired peptide and verify their purity by analytical HPLC and MS.
-
Pool the pure fractions and lyophilize.
-
-
Alternative Removal: For solution-phase synthesis, DBF adducts can sometimes be precipitated as carbonates by bubbling carbon dioxide through the reaction mixture.[20][21]
-
Experimental Protocols
Protocol 5: General Peptide Purification by RP-HPLC
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 silica column suitable for peptide separation.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A, with the addition of a small amount of acetonitrile or DMSO if necessary to aid solubility.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes.
-
Monitor the absorbance at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical HPLC-MS.
-
Pool the fractions containing the pure peptide and lyophilize.[2][18]
-
Protocol 6: Recrystallization for Peptide Purification
-
Applicability: This method is most effective for smaller peptides and when the impurities have significantly different solubility profiles from the target peptide.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a hot solvent in which the peptide is soluble at elevated temperatures but less soluble at room temperature (e.g., ethanol/water, ethyl acetate/hexane).
-
Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.[22]
-
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. hplc.eu [hplc.eu]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
- 18. bachem.com [bachem.com]
- 19. phmethods.net [phmethods.net]
- 20. PROCESSES FOR REMOVING DIBENZOFULVENE - Patent 2322498 [data.epo.org]
- 21. US20110190475A1 - Processes for removal of dibenzofulvene - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-3-nitro-D-phenylalanine and Fmoc-3-nitro-L-phenylalanine for Researchers and Drug Development Professionals
In the landscape of peptide synthesis and drug design, the incorporation of non-natural amino acids is a critical strategy for modulating the pharmacological properties of peptides. Among these, the nitrated enantiomers of phenylalanine, Fmoc-3-nitro-D-phenylalanine and Fmoc-3-nitro-L-phenylalanine, offer unique characteristics for creating peptides with enhanced stability, novel biological activities, and specific targeting capabilities. This guide provides a comprehensive comparison of these two isomers, supported by physicochemical data and established experimental principles, to assist researchers in making informed decisions for their applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound and Fmoc-3-nitro-L-phenylalanine are summarized in Table 1. As enantiomers, they share the same molecular weight and formula but differ in their stereochemistry, which is most evident in their optical rotation.
| Property | This compound | Fmoc-3-nitro-L-phenylalanine |
| Molecular Formula | C₂₄H₂₀N₂O₆[1] | C₂₄H₂₀N₂O₆[2] |
| Molecular Weight | 432.43 g/mol [3] | 432.43 g/mol [2] |
| Appearance | White to off-white solid[1] | White solid/powder[2] |
| Melting Point | 151-157 °C | ~140 °C |
| Optical Rotation | Expected to be positive (+) in DMF. For comparison, Fmoc-D-Phe-OH is +37 ±2.5º (c=1 in DMF).[4] | -36 ± 1° (c=1 in DMF)[2] |
| Solubility | Generally soluble in polar aprotic solvents like DMF and NMP. Insoluble in water. | Generally soluble in polar aprotic solvents like DMF and NMP. Insoluble in water. |
| CAS Number | 478183-71-0[1] | 206060-42-6[2] |
Performance in Peptide Synthesis
The choice between the D- and L-isomer can significantly influence the outcome of solid-phase peptide synthesis (SPPS) and the properties of the resulting peptide.
Coupling Efficiency
The coupling efficiency of both isomers is generally high using standard coupling reagents in Fmoc-SPPS. However, the steric hindrance of the bulky Fmoc group and the specific amino acid sequence can affect the reaction rate. For sterically hindered couplings, more efficient activating agents such as HBTU, HATU, or COMU are recommended.[5][6] While direct comparative data for these specific isomers is limited, studies on other D-amino acids suggest that their coupling efficiency is comparable to their L-counterparts under optimized conditions.[5]
Racemization
Racemization is a critical concern during the activation and coupling steps of peptide synthesis, potentially leading to diastereomeric impurities.[7] The risk of racemization is influenced by the choice of coupling reagents, the base used, and the reaction temperature.[8] Urethane-protected amino acids like Fmoc derivatives are generally resistant to racemization.[6] However, for sensitive amino acids, the use of additives like HOBt or Oxyma Pure with carbodiimide-based activators can minimize this side reaction.[7][9]
Impact on Peptide Properties
The incorporation of a D-amino acid in place of an L-amino acid can have profound effects on the final peptide's structure, stability, and biological function.
Enzymatic Stability
One of the primary motivations for using D-amino acids in therapeutic peptide design is to enhance their stability against enzymatic degradation.[10][11][12] Most proteases are stereospecific for L-amino acids, rendering peptides containing D-amino acids significantly more resistant to proteolysis.[13][14] This increased stability can lead to a longer in-vivo half-life and improved bioavailability of the peptide drug.
Peptide Aggregation
Peptide aggregation during SPPS can lead to incomplete reactions and difficult purifications. The incorporation of D-amino acids can disrupt the hydrogen bonding patterns that lead to the formation of β-sheet structures, which are often responsible for aggregation.[10][15] However, the effect is sequence-dependent, and in some cases, the introduction of a D-amino acid can induce or alter self-assembly into different nanostructures.[10][16]
Biological Activity
The stereochemistry of amino acids is crucial for the specific three-dimensional conformation of a peptide, which governs its interaction with biological targets like receptors and enzymes.[12] Substituting an L-amino acid with a D-amino acid can lead to several outcomes:
-
Retained or Enhanced Activity: In some cases, the D-isomer-containing peptide may retain or even show increased binding affinity and biological activity.[17]
-
Altered Specificity: The change in stereochemistry might alter the binding specificity of the peptide.
-
Loss of Activity: Often, the precise stereochemistry of the L-amino acid is essential for binding, and its replacement with a D-isomer leads to a partial or complete loss of function.[12]
-
Antagonist Activity: An L-agonist peptide might become an antagonist when a key amino acid is replaced by its D-enantiomer.
A study comparing L- and D-phenylalanine showed that L-phenylalanine stimulated the release of insulin and glucagon, while D-phenylalanine increased postprandial PYY concentrations, demonstrating stereoisomer-specific hormonal effects.[18]
Experimental Protocols
The following are generalized protocols for key experiments related to the use of Fmoc-3-nitro-phenylalanine isomers in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating either this compound or Fmoc-3-nitro-L-phenylalanine.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the nitrated phenylalanine isomer)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents each) or HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
In Vitro Enzymatic Stability Assay
This protocol assesses the stability of peptides containing the D- or L-isomer in the presence of proteases.
Materials:
-
Purified peptides (containing either the D- or L-isomer)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Add the protease solution to initiate the degradation.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
Analysis: Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life of each peptide.
Conceptual workflow for comparing enzymatic stability.
Conclusion
This compound and Fmoc-3-nitro-L-phenylalanine are valuable building blocks for peptide chemists. While they share identical mass and chemical formula, their differing stereochemistry leads to distinct properties that can be strategically exploited. The L-isomer is the natural choice for mimicking endogenous peptides, while the D-isomer offers a powerful tool for enhancing enzymatic stability, a crucial attribute for the development of peptide-based therapeutics. The choice between these two isomers will depend on the specific goals of the research, whether it is to probe a biological system with a native-like peptide or to create a robust drug candidate with a prolonged duration of action. Careful consideration of the effects on peptide structure, stability, and biological activity is paramount for the successful application of these unique amino acid derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Fmoc-3-nitro-D-phenylalanine, 95% | CAS 478183-71-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. books.rsc.org [books.rsc.org]
- 17. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-3-nitro-D-phenylalanine and Other Modified Phenylalanine Analogs in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of modified amino acids is a cornerstone strategy for enhancing biological activity, improving metabolic stability, and elucidating molecular interactions. Fmoc-3-nitro-D-phenylalanine is a key building block in this arena, offering unique electronic and structural properties. This guide provides an objective comparison of this compound with other commercially available, modified phenylalanine analogs, supported by experimental data and detailed protocols to inform rational peptide design and synthesis.
Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
The choice of a modified phenylalanine analog can influence the efficiency of solid-phase peptide synthesis (SPPS) and the purity of the final product. The following table summarizes the general performance characteristics of this compound and its counterparts. These values are representative and can be sequence-dependent.
| Fmoc-Amino Acid Analog | Typical Coupling Efficiency (%) | Crude Peptide Purity (%) | Key Considerations in SPPS |
| Fmoc-D-phenylalanine | >99% | >95% | Standard coupling protocols are highly effective.[1] |
| This compound | 95-98% | >90% | The electron-withdrawing nitro group can slightly decrease the nucleophilicity of the amine during back-synthesis, but standard coupling reagents are generally effective.[2] |
| Fmoc-4-nitro-L-phenylalanine | 95-98% | >90% | Similar to the 3-nitro isomer; the position of the nitro group has a minor impact on coupling efficiency in most cases.[3] |
| Fmoc-4-fluoro-L-phenylalanine | >98% | >95% | The small size of fluorine results in minimal steric hindrance, leading to high coupling efficiency. |
| Fmoc-4-bromo-L-phenylalanine | 97-99% | >92% | The larger bromine atom can introduce some steric hindrance, potentially requiring longer coupling times or more potent activating agents. |
| Fmoc-p-benzoyl-L-phenylalanine | 95-98% | >90% | The bulky benzoyl group can present steric challenges, sometimes necessitating double coupling. |
| Fmoc-N-methyl-L-phenylalanine | 90-95% | >85% | The N-methylation significantly increases steric hindrance, often requiring specialized coupling conditions and longer reaction times. |
Physicochemical and Biological Impact of Phenylalanine Modifications
The introduction of different functional groups onto the phenylalanine side chain can dramatically alter the physicochemical properties and biological activity of a peptide. These modifications are leveraged to enhance therapeutic potential and to probe biological systems.
| Modified Phenylalanine Analog | Impact on Peptide Properties | Common Applications |
| 3-Nitrophenylalanine | Introduces a strong electron-withdrawing group, altering the electronic properties of the aromatic ring. Can serve as a precursor for reduction to an aminophenylalanine.[4] The nitro group can also participate in π-hole interactions. | Drug development, creating peptide-based therapeutics with modulated receptor interactions.[5] |
| 4-Nitrophenylalanine | Similar electronic effects to the 3-nitro isomer. The para position is often more synthetically accessible.[3] | Used in the synthesis of bioactive peptides for applications in cancer treatment and as antimicrobial agents.[6] |
| 4-Fluorophenylalanine | The highly electronegative fluorine atom can alter cation-π interactions and improve metabolic stability due to the strength of the C-F bond. | Enhancing receptor binding affinity and improving proteolytic resistance of therapeutic peptides. |
| 4-Bromophenylalanine | The bromine atom can serve as a heavy atom for X-ray crystallography and as a handle for post-synthetic modifications via cross-coupling reactions. | Structural biology studies and the development of peptide conjugates. |
| p-Benzoylphenylalanine | A photoreactive analog that, upon UV irradiation, can form a covalent bond with interacting molecules. | Photo-affinity labeling to identify and map peptide-protein interaction sites. |
| N-Methylphenylalanine | N-methylation restricts the conformational flexibility of the peptide backbone and can increase proteolytic stability and cell permeability. | Improving the pharmacokinetic properties of peptide drugs.[7] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like Fmoc-N-methyl-phenylalanine, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF (3-5 times).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.
-
Detection: Monitor the elution at 215 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Peptide Characterization by Mass Spectrometry
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the peptide.
-
Data Analysis: Compare the experimentally observed monoisotopic mass with the theoretically calculated mass of the peptide to confirm its identity.
Visualizations
Caption: Experimental workflow for peptide synthesis and characterization.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Analytical Characterization of Fmoc-3-nitro-D-phenylalanine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the purity and structural integrity of amino acid building blocks are of paramount importance. Fmoc-3-nitro-D-phenylalanine, a non-natural amino acid derivative, offers unique properties for peptide design, including a site for further chemical modification via the nitro group. This guide provides a comparative overview of the analytical methods used to characterize this compound, with a focus on its comparison with relevant alternatives, Fmoc-D-phenylalanine and Fmoc-4-nitro-D-phenylalanine.
Data Presentation: A Comparative Analysis
The following table summarizes the key physicochemical and purity data for this compound and its common alternatives. This allows for a direct comparison of their properties.
| Property | This compound | Fmoc-D-phenylalanine | Fmoc-4-nitro-D-phenylalanine |
| Molecular Formula | C₂₄H₂₀N₂O₆[1][2] | C₂₄H₂₁NO₄ | C₂₄H₂₀N₂O₆[3][4] |
| Molecular Weight | 432.43 g/mol [2] | 387.43 g/mol | 432.43 g/mol [4] |
| Appearance | White to off-white solid[1] | White to off-white powder[5] | White to off-white powder |
| Melting Point | 151-157 °C | 180-195 °C[5] | 213-217 °C[3] |
| Optical Rotation | Not available | [α]D²⁰ = +37 ± 2.5° (c=1 in DMF)[5] | [α]D²⁰ = +37 ± 2° (c=1 in DMF)[3] |
| Purity (by HPLC) | ≥ 98% (chiral purity)[1] | ≥ 99.5% (chiral HPLC)[5] | ≥ 99% (HPLC)[3] |
Mandatory Visualization
The following diagrams illustrate the general workflow for solid-phase peptide synthesis (SPPS) utilizing Fmoc-amino acids and a logical workflow for the analytical characterization of the final peptide.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for Fmoc-protected amino acids and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is a cornerstone technique for assessing the purity and enantiomeric excess of Fmoc-amino acids.
-
Instrumentation : HPLC system equipped with a UV detector.
-
Column for Purity Analysis : Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Column for Chiral Analysis : Polysaccharide-based chiral stationary phase (CSP) is recommended for separating D- and L-enantiomers.[6]
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is commonly used for reversed-phase separations. For chiral separations, an isocratic mobile phase of acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v) can be effective.[6]
-
Flow Rate : 1.0 mL/min.[6]
-
Detection : UV at 220 nm or 254 nm.[6]
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile/water to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the amino acid derivative.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
Ionization Mode : Positive or negative ion mode can be used.
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid to aid ionization.
-
Expected Ion : For this compound (C₂₄H₂₀N₂O₆), the expected monoisotopic mass is 432.1321 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 433.1394.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.
-
Instrumentation : NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR Spectroscopy : Expected signals will include aromatic protons from the Fmoc group and the nitrophenyl ring, the α-proton, the β-protons of the phenylalanine side chain, and the protons of the fluorenyl group's CH and CH₂. The chemical shifts of the aromatic protons on the nitrophenyl ring will be influenced by the position of the nitro group.
-
¹³C NMR Spectroscopy : The spectrum will show characteristic signals for the carbonyl carbons (acid and urethane), the aromatic carbons of both the Fmoc and nitrophenyl groups, and the aliphatic carbons of the amino acid backbone and the Fmoc group.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Instrumentation : FTIR spectrometer.
-
Sample Preparation : The sample can be analyzed as a solid (e.g., using an ATR accessory) or mixed with KBr to form a pellet.
-
Characteristic Absorptions :
-
N-H stretch : Around 3300 cm⁻¹ (from the carbamate).
-
C=O stretch : Two distinct bands are expected for the carboxylic acid and the urethane carbonyls, typically in the range of 1680-1750 cm⁻¹.
-
NO₂ stretch : Asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
Aromatic C=C stretch : Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch : Around 1200-1300 cm⁻¹.
-
By employing this comprehensive suite of analytical methods, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the quality of this critical building block for the synthesis of novel peptides and therapeutics.
References
- 1. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C24H20N2O6 | CID 7006635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-4-nitro-D-phenylalanine | C24H20N2O6 | CID 2756116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Incorporating 3-Nitro-D-Phenylalanine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptide sequences is a critical strategy for enhancing therapeutic properties such as stability and efficacy.[1][2] One such modification is the introduction of 3-nitro-D-phenylalanine, which can influence peptide conformation and bioactivity.[3] A thorough characterization of these modified peptides is essential, with mass spectrometry being a primary analytical tool for confirming molecular weight and sequence.[1][4]
This guide provides a comparative analysis of the mass spectrometry profiles of a model peptide containing 3-nitro-D-phenylalanine versus its native counterpart. We present detailed experimental protocols, comparative data, and a workflow for the analysis, offering a comprehensive resource for researchers working with nitrated peptide analogues.
Comparative Mass Spectrometry Data
The introduction of a nitro group and the change in stereochemistry from L- to D-phenylalanine can influence the fragmentation pattern observed in tandem mass spectrometry (MS/MS). The following table summarizes the expected mass spectrometry data for a model peptide, Ac-Tyr-Gly-Gly-Phe-Leu-NH2, and its modified analogue containing 3-nitro-D-phenylalanine.
| Parameter | Model Peptide (Ac-YGGFL-NH2) | Modified Peptide (Ac-YGG-[3-nitro-D-F]L-NH2) |
| Molecular Weight | 653.7 g/mol | 698.7 g/mol |
| Precursor Ion [M+H]+ | 654.3 m/z | 699.3 m/z |
| Key b-ion Series | b2: 279.1, b3: 336.1, b4: 483.2 | b2: 279.1, b3: 336.1, b4: 528.2 |
| Key y-ion Series | y1: 114.1, y2: 261.2, y3: 318.2, y4: 375.2 | y1: 114.1, y2: 261.2, y3: 318.2, y4: 420.2 |
| Characteristic Fragment | Immonium ion of Phe at 120.1 m/z | Immonium ion of nitro-Phe at 165.1 m/z |
Note: The data presented is theoretical and for illustrative purposes, based on established peptide fragmentation principles. The fragmentation of peptides in tandem mass spectrometry typically yields b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively.[5][6]
Experimental Protocols
The following protocols outline the synthesis and mass spectrometry analysis of the model peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of the model peptides using a standard Fmoc/tBu strategy.[1]
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide.
-
Amino Acid Coupling:
-
Swell the resin in dimethylformamide (DMF).
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Wash the resin extensively with DMF.
-
Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) using a coupling agent such as HBTU in the presence of a base like DIEA.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids: Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH. For the respective peptides, use either Fmoc-L-Phe-OH or Fmoc-3-nitro-D-Phe-OH at the corresponding position.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the purity.
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.
Protocol 2: LC-MS/MS Analysis
This protocol is for the characterization of the purified peptides by liquid chromatography-tandem mass spectrometry.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the lyophilized peptide in 0.1% TFA in water. Dilute this stock solution to a working concentration of 10 µg/mL in the initial mobile phase.
-
Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 (Full Scan) Analysis: Acquire full scan mass spectra to identify the precursor ion (m/z) of the intact peptide.
-
MS/MS (Tandem MS) Analysis: Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the precursor ion. Optimize the collision energy to obtain a rich fragmentation spectrum. Studies on nitrated peptides suggest that they may require higher collision energy for optimal fragmentation.[7][8]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and a logical relationship in the analysis.
Caption: Experimental workflow for peptide synthesis and mass spectrometry analysis.
Caption: Logical relationship of peptide fragmentation in MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacompass.com [pharmacompass.com]
- 7. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d5-Phe-Nitro-Tyr Leucine Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of Fmoc-3-nitro-D-phenylalanine
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Fmoc-3-nitro-D-phenylalanine is paramount for the successful synthesis of peptides and the development of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity assessment of this critical raw material. The information presented herein is supported by established chromatographic principles and representative experimental data to assist in method selection and implementation.
This compound is a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its purity directly impacts the quality, yield, and impurity profile of the final peptide product. Chromatographic techniques, particularly reversed-phase HPLC, are the gold standard for evaluating the purity of Fmoc-protected amino acids.[2] The advent of UPLC technology offers significant enhancements in speed, resolution, and sensitivity over traditional HPLC.[3][4][5]
Method Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC stem from the use of smaller particle size columns (typically sub-2 µm) and instrumentation capable of handling higher backpressures.[3][5] This results in more efficient separations, leading to narrower peaks, improved resolution, and shorter analysis times.[3][4][6]
| Performance Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes | Higher throughput, reduced solvent consumption.[4] |
| Resolution | Good | Excellent | Better separation of closely eluting impurities.[5][6] |
| Sensitivity | Good | Excellent | Improved detection of trace-level impurities.[4][5] |
| Solvent Consumption | Higher | Lower | Reduced operational costs and environmental impact.[4] |
| System Backpressure | 1000 - 4000 psi | 6000 - 15000 psi | Requires specialized instrumentation.[4][5] |
| Column Particle Size | 3 - 5 µm | < 2 µm | Key to enhanced efficiency and speed.[3][5] |
Experimental Protocols
The following are representative protocols for the purity assessment of this compound by HPLC and UPLC. These methods are based on common practices for the analysis of Fmoc-protected amino acids.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reversed-phase HPLC method for determining the chemical purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Gradient Program | 30% to 90% B over 20 minutes |
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This protocol describes a UPLC method that offers a faster and more efficient purity analysis of this compound.
Instrumentation:
-
UPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 2 µL |
| Gradient Program | 30% to 90% B over 5 minutes |
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizing the Workflow and Comparison
To better illustrate the processes and the relationship between the two techniques, the following diagrams are provided.
Caption: General workflow for the purity assessment of this compound.
Caption: Comparison of key features and outcomes of HPLC and UPLC.
Conclusion
Both HPLC and UPLC are robust and reliable methods for the purity assessment of this compound. The choice between the two often depends on the specific needs of the laboratory. For routine quality control where high throughput is not a primary concern, HPLC provides a cost-effective solution. However, for research and development, process optimization, and high-throughput screening environments, the superior speed, resolution, and sensitivity of UPLC make it the preferred method. The adoption of UPLC can lead to significant improvements in laboratory efficiency, data quality, and overall productivity in the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 6. waters.com [waters.com]
Verifying Unnatural Amino Acid Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids (UAAs) into peptides and proteins is a critical step in creating novel therapeutics and research tools. Fmoc-3-nitro-D-phenylalanine, with its unique steric and electronic properties, offers exciting possibilities for drug design. However, rigorous confirmation of its site-specific incorporation is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: the classic Edman degradation method and the powerful mass spectrometry-based approach.
At a Glance: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential N-terminal amino acid cleavage and identification. | Precise mass-to-charge ratio measurement of peptide and its fragments. |
| Sample Requirement | Purified peptide with a free N-terminus. | Can analyze complex mixtures, though purification is recommended. |
| Information Provided | Confirms N-terminal sequence residue by residue. | Confirms mass of the entire peptide and provides sequence information (including internal residues) through fragmentation. |
| Suitability for UAAs | Can be challenging; requires a stable PTH-derivative and a synthesized standard for HPLC identification. | Highly suitable; can readily detect the mass shift caused by the UAA and pinpoint its location. |
| Throughput | Low; sequential nature is time-consuming. | High; capable of analyzing many samples quickly. |
| Sensitivity | Picomole range. | Femtomole to attomole range. |
| Confirmation of D-Stereochemistry | No. | No. |
Edman Degradation: A Step-by-Step Approach
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[1][2][3] The process involves a cyclical three-step chemical reaction:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ) derivative.
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[4][5][6][7][8]
It is crucial to note that for the Edman degradation to proceed, the N-terminal Fmoc protecting group of the 3-nitro-D-phenylalanine must be removed.
Challenges with this compound
While a well-established technique, Edman degradation presents specific challenges for peptides containing unnatural amino acids like 3-nitro-D-phenylalanine:
-
Stability of the Nitro Group: The harsh acidic and basic conditions of the Edman cycle could potentially modify or degrade the nitro group, leading to ambiguous results. The stability of the nitro group on the phenyl ring throughout the Edman process needs to be empirically verified.
-
PTH-Standard Requirement: Identification of the PTH-3-nitro-D-phenylalanine relies on its unique retention time in HPLC.[4][5][6][7][8] This necessitates the chemical synthesis of a pure PTH-3-nitro-D-phenylalanine standard for calibration. Without a standard, definitive identification is not possible.
-
Lack of Stereochemical Information: Edman degradation cannot distinguish between D- and L-amino acids.
Experimental Protocol: Edman Degradation
1. Sample Preparation:
- Ensure the peptide is highly purified (>95%).
- Confirm the removal of the N-terminal Fmoc group.
- Accurately quantify the peptide concentration. Approximately 10-100 picomoles of the peptide are required.[1]
2. Automated Edman Sequencing:
- The purified peptide is immobilized on a solid support (e.g., a PVDF membrane).
- The sample is loaded into an automated protein sequencer.
- The sequencer performs the cycles of coupling, cleavage, and conversion automatically.
3. HPLC Analysis:
- The collected PTH-amino acid from each cycle is injected into an HPLC system.
- A standard gradient of solvents is used to separate the different PTH-amino acids.
- The retention time of the peak corresponding to the cycle where 3-nitro-D-phenylalanine is expected is compared with the retention time of the synthesized PTH-3-nitro-D-phenylalanine standard.
4. Data Interpretation:
- A clean chromatogram with a distinct peak at the expected retention time for PTH-3-nitro-D-phenylalanine in the correct cycle confirms its incorporation at the N-terminus.
- If the UAA is at an internal position, its PTH derivative will appear in the corresponding cycle number.
Mass Spectrometry: The Modern Alternative
Mass spectrometry (MS) has become the go-to method for the analysis of peptides containing unnatural amino acids due to its high sensitivity, speed, and ability to handle modified residues.[9][10][11] Tandem mass spectrometry (MS/MS) is particularly powerful for sequence confirmation.
The general workflow involves:
-
Ionization: The peptide is ionized, typically using electrospray ionization (ESI).
-
MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured, confirming its overall mass. The incorporation of 3-nitro-D-phenylalanine will result in a predictable mass increase compared to a native peptide.
-
Fragmentation (MS/MS): The peptide ion of interest is selected and fragmented, usually through collision-induced dissociation (CID). This breaks the peptide backbone at predictable locations, generating a series of b- and y-ions.
-
MS2 Analysis and Sequencing: The m/z of the fragment ions are measured. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence and the precise location of the 3-nitro-D-phenylalanine.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
- The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.
- The sample is injected into a liquid chromatography (LC) system coupled to the mass spectrometer. The LC step separates the peptide of interest from any impurities.
2. Mass Spectrometry Analysis:
- MS1 Scan: An initial full scan is performed to determine the m/z of the intact peptide.
- MS/MS Scan: The precursor ion corresponding to the peptide containing 3-nitro-D-phenylalanine is isolated and subjected to fragmentation.
- The fragment ions are analyzed in the second stage of the mass spectrometer.
3. Data Analysis:
- The resulting MS/MS spectrum is analyzed to identify the series of b- and y-ions.
- The mass shift corresponding to the 3-nitro-D-phenylalanine residue within the fragment ion series confirms its incorporation and exact position.
- Specialized software can be used to automate the interpretation of the fragmentation data.
Visualizing the Workflows
Caption: Workflow for confirming this compound incorporation using Edman degradation.
Caption: Workflow for confirming this compound incorporation using mass spectrometry.
Conclusion and Recommendation
For the unambiguous confirmation of this compound incorporation, mass spectrometry is the superior and recommended method . Its high sensitivity, high throughput, and ability to precisely determine the mass and location of the unnatural amino acid without the need for chemical synthesis of standards make it a more robust and efficient technique.
Edman degradation can serve as a complementary, orthogonal method, particularly for confirming the N-terminal sequence of a highly purified peptide. However, the potential for side reactions with the nitro group and the absolute requirement for a synthesized PTH-standard are significant drawbacks. For researchers and drug developers working with novel unnatural amino acids, a comprehensive analysis using high-resolution mass spectrometry provides the most reliable and informative data to confirm the successful synthesis of the desired modified peptide.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
Unveiling the Impact of Fmoc-3-nitro-D-phenylalanine on Peptide Bioactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic modification of peptides with unnatural amino acids is a cornerstone of modern therapeutic design. The introduction of moieties such as a nitro group can significantly alter a peptide's biological activity, receptor binding affinity, and pharmacokinetic profile. This guide provides a comparative analysis of peptides with and without the incorporation of 3-nitro-D-phenylalanine, focusing on the well-studied neuropeptide, Substance P (SP), as a case example.
The substitution of a native phenylalanine residue with 3-nitro-D-phenylalanine introduces both steric and electronic changes to the peptide's side chain. The nitro group, being strongly electron-withdrawing, can influence intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic stacking, which are often critical for receptor recognition and signal transduction. Furthermore, the use of a D-amino acid can confer resistance to enzymatic degradation, thereby enhancing the peptide's stability.
Comparative Biological Activity: Substance P Analogues
A key study in this area investigated the biological effects of substituting phenylalanine (Phe) with 4'-nitrophenylalanine ((4'-NO2)Phe) at positions 7 and 8 of Substance P.[1] The biological activity of these synthetic analogues was assessed by measuring their ability to induce contraction of the guinea pig ileum, a standard assay for SP activity.
The results provided a clear indication of the position-dependent impact of nitration on the peptide's function. While the analogue with the nitro-modification at position 8 exhibited contractile activity that was close to the maximum observed with native Substance P, the introduction of the nitro group at position 7 resulted in a noticeable reduction in biological activity.[1]
Quantitative Data Summary
The following table summarizes the qualitative findings from the available research. Detailed quantitative data, such as EC50 values, would require access to the full experimental study.
| Peptide | Modification | Position of (4'-NO2)Phe | Biological Activity (Contractile Response in Guinea Pig Ileum) | Reference |
| Substance P (SP) | None (Native) | N/A | High | [1] |
| SP Analogue 1 | Phe → (4'-NO2)Phe | 7 | Reduced | [1] |
| SP Analogue 2 | Phe → (4'-NO2)Phe | 8 | Close to Maximal | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments involved in this comparative analysis, based on standard laboratory practices.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both the native peptide and its modified analogue is typically achieved through solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Protocol:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Iterative Coupling and Deprotection: The subsequent Fmoc-protected amino acids, including Fmoc-3-nitro-D-phenylalanine for the modified peptide, are sequentially coupled to the growing peptide chain. Each coupling step is followed by Fmoc deprotection.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Guinea Pig Ileum Contraction Assay
This ex vivo bioassay is a classic method for determining the biological activity of substances that cause smooth muscle contraction, such as Substance P and its analogues.
General Protocol:
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Transducer Attachment: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.
-
Dose-Response Curve Generation: Increasing concentrations of the test peptide (either native SP or its analogue) are added to the organ bath in a cumulative manner. The contractile response at each concentration is recorded until a maximal response is achieved.
-
Data Analysis: The magnitude of the contraction is plotted against the peptide concentration to generate a dose-response curve. From this curve, key parameters such as the EC50 (the concentration that produces 50% of the maximal response) can be calculated to quantify the peptide's potency.
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing native and modified peptide bioactivity.
Substance P Signaling Pathway
Substance P exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.
Caption: Simplified signaling cascade of the Substance P/NK1 receptor pathway.
References
A Comparative Analysis of Fmoc and Boc Protection for 3-Nitro-D-Phenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and scalability of peptide synthesis. This guide provides an objective, data-driven comparison of the two most prominent methodologies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protection, with a specific focus on their application to the unnatural amino acid 3-nitro-D-phenylalanine. This derivative is a valuable building block in the synthesis of novel peptides and peptidomimetics, where the nitro group can modulate electronic and steric properties, influencing peptide structure and function.[1]
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed by a solution of piperidine, while the Boc group is acid-labile, requiring treatment with a strong acid such as trifluoroacetic acid (TFA) for its removal.[2][] This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
At a Glance: Key Differences in Fmoc vs. Boc Strategy
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amino Protection | 9-fluorenylmethoxycarbonyl | tert-butoxycarbonyl |
| Deprotection Condition | Mild Base (e.g., 20% piperidine in DMF) | Strong Acid (e.g., 50% TFA in DCM)[4] |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[5] | Semi-orthogonal, as both Nα- and some side-chain protecting groups are acid-labile, requiring different acid strengths for selective removal. |
| Compatibility | Well-suited for peptides with acid-sensitive functionalities. | Advantageous for peptides with base-sensitive groups. |
| Monitoring | Deprotection can be monitored in real-time by UV absorbance of the dibenzofulvene-piperidine adduct.[5] | Requires qualitative tests (e.g., Kaiser test) to monitor reaction completion. |
| Side Reactions | Potential for diketopiperazine formation at the dipeptide stage, especially with proline.[6] 3-(1-Piperidinyl)alanine formation with C-terminal cysteine.[6] | Risk of side-chain alkylation by the tert-butyl cation generated during deprotection, requiring scavengers.[1] |
| Final Cleavage | Typically strong acid (e.g., TFA), which also removes side-chain protecting groups. | Harsh conditions, often requiring hazardous acids like HF. |
Quantitative Performance Comparison
| Parameter | Fmoc-D-3-nitrophenylalanine | Boc-D-3-nitrophenylalanine |
| Protection Yield | Typically high, often >95% for standard Fmoc protection reactions. | Generally high, with reported yields of 55-93% for Boc protection of phenylalanine and its derivatives.[7][8] |
| Deprotection Reagent | 20% Piperidine in DMF[4] | 50-95% TFA in DCM[1][4] |
| Deprotection Time | 5-20 minutes[4][9] | 30 minutes[1] |
| Expected Purity (Post-Deprotection) | >95% | >95% (with appropriate scavengers)[1] |
| Potential Side Reactions with Nitro Group | The electron-withdrawing nature of the nitro group may slightly increase the acidity of the N-H bond, but significant effects on Fmoc lability are not widely reported. | The nitro group is generally stable to the acidic conditions of Boc deprotection. However, harsh cleavage conditions (e.g., HF) used in Boc-SPPS can sometimes lead to side reactions with nitro-containing side chains. |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of 3-nitro-D-phenylalanine. These may require optimization based on the specific peptide sequence and synthesis strategy.
Fmoc Protection of 3-Nitro-D-phenylalanine
This protocol is based on the general procedure for Fmoc protection of amino acids.
Materials:
-
3-Nitro-D-phenylalanine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or a suitable organic base
-
Dioxane and water or DMF
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 3-nitro-D-phenylalanine in a 10% solution of sodium bicarbonate in water.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the stirring amino acid solution at room temperature.
-
Allow the reaction to stir overnight.
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Boc Protection of 3-Nitro-D-phenylalanine
This protocol is adapted from general procedures for the Boc protection of amino acids.
Materials:
-
3-Nitro-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tert-butanol and water or Dioxane and water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Potassium hydrogen sulfate solution
Procedure:
-
Suspend 3-nitro-D-phenylalanine in a mixture of tert-butanol and water.
-
Add triethylamine or a solution of NaOH to achieve a basic pH.
-
Add di-tert-butyl dicarbonate to the suspension.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a cold solution of potassium hydrogen sulfate to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-3-nitro-D-phenylalanine-loaded resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Isopropyl alcohol (IPA)
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 2-3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), IPA (3 times), and finally DCM (3 times).[9]
Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Boc-3-nitro-D-phenylalanine-loaded resin
-
Deprotection solution: 90-95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with scavengers (e.g., anisole, thioanisole).[1]
-
DCM
-
10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM and wash the resin three times with fresh DCM.
-
Add the freshly prepared deprotection solution (TFA/DCM/scavengers) to the swollen resin.
-
Shake the reaction vessel at room temperature for 30 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin five times with DCM to remove residual TFA and scavengers.
-
For subsequent coupling, neutralize the N-terminal amine salt by washing with a 10% DIPEA in DCM solution.[1]
Mandatory Visualizations
Caption: Comparative workflow of Fmoc and Boc protection/deprotection for 3-nitro-D-phenylalanine.
Caption: Comparison of a single amino acid addition cycle in Fmoc- and Boc-based SPPS.
Conclusion and Recommendations
The choice between Fmoc and Boc protection for 3-nitro-D-phenylalanine depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of synthesis.
Fmoc-based strategy is generally recommended for most applications due to its milder deprotection conditions, which preserves the integrity of acid-sensitive residues and allows for easier automation. The ability to monitor the deprotection step via UV spectrophotometry is an added advantage for process control.
Boc-based strategy remains a viable and sometimes preferred option, particularly for the synthesis of long or hydrophobic peptide sequences that are prone to aggregation. The repetitive acidic treatments in Boc-SPPS can help disrupt secondary structures that may hinder coupling efficiency.[2] However, the harsher acidic conditions for deprotection and the often-required use of hazardous reagents for final cleavage are significant drawbacks to consider.
For the synthesis of peptides containing 3-nitro-D-phenylalanine, the electron-withdrawing nature of the nitro group is not expected to pose significant challenges for either strategy under standard conditions. However, careful optimization of coupling and deprotection times is always recommended, especially when incorporating unnatural amino acids. Ultimately, the selection of the protecting group should be made after a thorough evaluation of the specific requirements of the target peptide.
References
The Art of the Bond: A Comparative Guide to Coupling Reagents for Fmoc-3-nitro-D-phenylalanine
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the efficient incorporation of sterically hindered and electron-deficient amino acids like Fmoc-3-nitro-D-phenylalanine is a critical challenge. The choice of coupling reagent is paramount to success, directly influencing reaction kinetics, yield, purity, and the suppression of side reactions such as racemization. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data from analogous challenging couplings, to inform the selection of the optimal reagent for your synthesis needs.
The presence of the nitro group in the phenyl ring of this compound withdraws electron density, potentially affecting the reactivity of the carboxyl group, while the bulky Fmoc protecting group presents a steric challenge. These factors necessitate the use of highly efficient coupling reagents to ensure complete and epimerization-free amide bond formation.
Performance Comparison of Coupling Reagents
While direct head-to-head comparative studies for this compound are not extensively available in the literature, performance can be inferred from studies on other sterically hindered or challenging amino acids. The following table summarizes the typical performance of widely used coupling reagents.
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Advantages: Highly reactive, excellent for sterically hindered couplings.[1] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[2] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | Advantages: Fast and efficient, widely used.[2][3] Disadvantages: Potential for guanidinylation if used in excess.[1] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Advantages: Very fast reaction times, cost-effective alternative to HATU.[1] Disadvantages: Can have impurities that affect peptide purity.[1] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Advantages: Efficient, no risk of guanidinylation.[2][4] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.[1] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Very Low | Advantages: Cost-effective, good for minimizing racemization.[5] Disadvantages: Slower reaction times compared to onium salts. |
Disclaimer: The quantitative data presented is synthesized from studies on sterically hindered and challenging amino acids, such as Fmoc-Gln(Trt)-OH and in the context of difficult peptide sequences, and serves as a probable indicator of performance for this compound.[1][2] Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.
Experimental Workflow & Signaling Pathways
The general workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS) is a sequential process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. The choice of coupling reagent primarily affects the activation and coupling steps.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are standard protocols for the coupling of this compound using various reagents in a manual solid-phase synthesis workflow.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency, particularly with challenging amino acids.
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.[6]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended.[6]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).
-
Protocol 2: Coupling with HBTU
A widely used and cost-effective method for routine and challenging couplings.
-
Resin Swelling and Fmoc Deprotection: Follow step 1 of Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (optional but recommended, 3-5 equivalents) in DMF.[7]
-
Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 20-60 minutes at room temperature.[2]
-
-
Monitoring and Washing: Follow step 3 of Protocol 1.
Protocol 3: Coupling with PyBOP
An efficient phosphonium salt-based method that avoids the potential side reaction of guanidinylation.
-
Resin Swelling and Fmoc Deprotection: Follow step 1 of Protocol 1.
-
Amino Acid Activation and Coupling:
-
Monitoring and Washing: Follow step 3 of Protocol 1.
Protocol 4: Coupling with DIC/Oxyma
A cost-effective method known for low racemization.
-
Resin Swelling and Fmoc Deprotection: Follow step 1 of Protocol 1.
-
Reagent Preparation and Coupling:
-
Monitoring and Washing:
-
Monitor the reaction progress with a Kaiser test.
-
Wash the resin with DMF to remove excess reagents and the soluble diisopropylurea byproduct.
-
Conclusion
The selection of an appropriate coupling reagent is a critical decision in the synthesis of peptides containing challenging residues like this compound. For maximal efficiency and purity, especially in difficult sequences, aminium/uronium salts such as HATU and HCTU are often the reagents of choice due to their high reactivity and rapid kinetics.[1] HBTU offers a good balance of performance and cost for a wide range of applications.[2][3] When avoidance of guanidinylation is a priority, PyBOP presents a robust alternative.[2][4] For syntheses where cost and minimizing racemization are the primary concerns, the classic DIC/Oxyma combination remains a viable and effective option, albeit with longer reaction times.[5] Ultimately, the optimal choice will depend on a careful consideration of the specific peptide sequence, the scale of the synthesis, and the desired balance between cost, speed, and purity.
References
Safety Operating Guide
Proper Disposal of Fmoc-3-nitro-D-phenylalanine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-3-nitro-D-phenylalanine.
I. Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under OSHA or GHS regulations, it is crucial to handle it with care, adhering to good industrial hygiene and safety practices.[1] The toxicological properties have not been thoroughly investigated, and it is prudent to minimize exposure.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Use safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]
-
Body Protection: Standard laboratory coats are recommended.
Engineering Controls:
-
Work in a well-ventilated area.[1] If there is a potential for dust formation, use a chemical fume hood or provide appropriate exhaust ventilation.[1][2]
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.[1][2][4]
-
Collection of Waste:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including the name of the chemical and any known hazards.
-
-
Documentation:
-
Maintain records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area:
-
If a significant amount is spilled, evacuate the immediate area and restrict access.
-
-
Personal Protection:
-
Wear the appropriate PPE as described in Section I before attempting to clean up the spill.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area with soap and water.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Quantitative Data Summary
No specific quantitative data, such as concentration limits for different disposal methods, are provided in the available safety data sheets for this compound. The consistent recommendation is to treat the unused product as chemical waste and dispose of it through a licensed contractor.
References
Essential Safety and Operational Guide for Handling Fmoc-3-nitro-D-phenylalanine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is of paramount importance. This document provides critical safety and logistical information for the use of Fmoc-3-nitro-D-phenylalanine, a key building block in peptide synthesis. The following procedural guidance is designed to ensure a safe laboratory environment and maintain the integrity of your research.
While this compound is a valuable tool in the development of novel therapeutics, its toxicological properties have not been fully investigated. Therefore, a cautious and rigorous approach to handling is essential. The information provided is based on the safety profiles of structurally similar compounds and general best practices for laboratory chemical handling.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fully buttoned. |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes. | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing risk and ensuring the successful use of this compound.
1. Preparation:
-
Documentation Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Fmoc-D-phenylalanine and other similar nitrated aromatic compounds.
-
Work Area Setup: Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.[1]
-
Assemble Equipment: Gather all necessary equipment, such as spatulas, weighing paper, glassware, and solvents.
-
Emergency Preparedness: Verify that an eyewash station and safety shower are readily accessible.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
2. Handling the Solid Compound:
-
All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[1]
-
When weighing the compound, use a tared, sealed container to minimize dust generation.
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring.
3. Preparing Solutions:
-
Slowly add the solid compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste should be handled in accordance with local, state, and federal regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.
Quantitative Data
| Property | Value |
| Molecular Formula | C₂₄H₂₀N₂O₆ |
| Molecular Weight | 432.43 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8 °C |
| Occupational Exposure Limits | No data available |
| Glove Breakthrough Time | Consult manufacturer's data for nitrile or neoprene gloves. |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
